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5-Bromo-6-methylamino-nicotinonitrile Documentation Hub

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  • Product: 5-Bromo-6-methylamino-nicotinonitrile
  • CAS: 1782667-42-8

Core Science & Biosynthesis

Foundational

5-Bromo-6-methylamino-nicotinonitrile (CAS 1782667-42-8): A Privileged Scaffold in Kinase Inhibitor Design and Heterocyclic Synthesis

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on the strategic selection of polyfunctional building blocks. 5-Bromo-6-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on the strategic selection of polyfunctional building blocks. 5-Bromo-6-methylamino-nicotinonitrile (CAS 1782667-42-8) represents a highly privileged scaffold, particularly in the development of targeted therapeutics such as ATP-competitive kinase inhibitors.

This whitepaper provides an in-depth technical analysis of this specific compound. By dissecting its physicochemical properties, electronic behavior, and synthetic utility, we aim to equip drug development professionals with the mechanistic understanding and field-proven protocols necessary to leverage this building block in advanced drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The utility of 5-Bromo-6-methylamino-nicotinonitrile stems from its highly orchestrated substitution pattern on the pyridine core. Each functional group serves a distinct, synergistic purpose in both synthetic elaboration and target-protein binding.

  • C6-Methylamino Group: Acts as a critical hydrogen-bond donor. In kinase inhibitor design, the 2-aminopyridine (or 6-aminopyridine, depending on nomenclature) motif is a well-documented pharmacophore that mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region [1].

  • C5-Bromo Group: Serves as a highly reactive vector for transition-metal-catalyzed cross-coupling reactions. This allows for rapid diversification, typically projecting functional groups into the solvent-exposed region or the selectivity pocket of the kinase active site.

  • C3-Nitrile Group: Functions as a strong electron-withdrawing group (EWG). Synthetically, it activates the C5-Br bond for oxidative addition. Biologically, it can act as a hydrogen-bond acceptor or serve as a precursor for primary amides, tetrazoles, or triazoles to enhance target affinity.

ScaffoldLogic Scaffold 5-Bromo-6-methylamino-nicotinonitrile (CAS 1782667-42-8) C5 C5-Bromo Cross-Coupling Vector (Solvent Pocket) Scaffold->C5 C6 C6-Methylamino Kinase Hinge Binder (H-Bond Donor) Scaffold->C6 C3 C3-Nitrile Electron-Withdrawing (Amide Precursor) Scaffold->C3

Caption: Structural functionalization logic of CAS 1782667-42-8 in drug design.

Quantitative Data: Physicochemical Properties

To ensure successful integration into Lipinski-compliant drug discovery programs, the baseline properties of the scaffold must be understood.

PropertyValueRationale / Impact in Drug Design
CAS Number 1782667-42-8Unique identifier for procurement and regulatory tracking.
Molecular Formula C7H6BrN3Defines the exact atomic composition.
Molecular Weight 212.05 g/mol Low MW allows for significant downstream functionalization without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (NH)Critical for interacting with the kinase hinge region backbone.
Hydrogen Bond Acceptors 3 (N, N, N)Enhances aqueous solubility and provides additional binding interactions.

Application in Drug Discovery: Kinase Inhibitor Workflows

The push-pull electronic system of 5-Bromo-6-methylamino-nicotinonitrile makes it an ideal candidate for oncology and immunology pipelines. Compounds containing this core have shown profound efficacy in targeting kinases such as CHK2, FLT3, and c-Met [2].

When designing ATP-competitive inhibitors, the methylamino group at the C6 position is strategically positioned to form a bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region. Simultaneously, the C5-bromo position is functionalized via Suzuki-Miyaura or Buchwald-Hartwig couplings to append bulky aryl or heteroaryl groups that occupy the hydrophobic pockets adjacent to the ATP binding site.

Synthetic Methodologies & Experimental Protocols

The functionalization of electron-deficient bromopyridines is highly dependent on the choice of palladium catalyst and ligand [3]. The following protocols are engineered as self-validating systems, ensuring high yields while minimizing common side reactions such as protodeboronation or homocoupling. Recent advancements also highlight the use of optimized solvent systems to enhance these cross-coupling reactions [4].

Table: Suzuki-Miyaura Optimization Parameters for Bromopyridines
ParameterStandard ConditionOptimized ConditionCausality / Rationale
Catalyst Pd(PPh3)4Pd(dppf)Cl2 or Pd(OAc)2/SPhosBidentate or bulky electron-rich ligands accelerate oxidative addition into the C-Br bond and prevent catalyst deactivation.
Base Na2CO3K3PO4 or Cs2CO3Weaker, non-nucleophilic bases prevent unwanted side reactions (e.g., nucleophilic aromatic substitution on the electron-deficient pyridine).
Solvent Toluene / Water1,4-Dioxane / Water (4:1)Dioxane provides superior solubility for polar heterocyclic substrates and stabilizes the catalytic intermediate.
Temperature 80 °C95 - 100 °CElevated temperatures overcome the activation energy barrier for the transmetalation step, which can be sluggish with electron-deficient pyridines.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C5 Position

This step-by-step methodology details the C-C bond formation at the C5 position, utilizing the optimized parameters established above.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 5-Bromo-6-methylamino-nicotinonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

    • Causality: A slight stoichiometric excess of the boronic acid is utilized to compensate for potential protodeboronation side reactions that occur in the presence of water.

  • Atmospheric Degassing: Seal the flask, evacuate under high vacuum, and backfill with Argon. Repeat this cycle three times.

    • Causality: Palladium(0) active species are highly sensitive to oxidation. Strict anaerobic conditions prevent catalyst degradation and suppress oxidative homocoupling of the boronic acid.

  • Solvent & Catalyst Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) via syringe. Subsequently, add the catalyst Pd(dppf)Cl2 (5 mol%).

    • Causality: The biphasic solvent system ensures the solubility of both the organic pyridine substrate and the inorganic base, which is an absolute requirement for the transmetalation step of the catalytic cycle.

  • Thermal Activation: Heat the reaction mixture to 95 °C and stir vigorously for 12-16 hours. Monitor the reaction progress via LC-MS.

    • Causality: Vigorous stirring maximizes the interfacial surface area between the organic and aqueous phases, driving the reaction to completion. LC-MS monitoring self-validates the consumption of the starting material.

  • Workup & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography.

    • Causality: Brine washing effectively removes residual inorganic salts and water-soluble boronic acid byproducts, ensuring a clean crude mixture prior to chromatographic isolation.

SuzukiWorkflow Step1 1. Reagent Prep Mix Scaffold & Boronic Acid Step2 2. Degassing Remove O2 (Argon Purge) Step1->Step2 Step3 3. Catalysis Add Pd Catalyst & Heat Step2->Step3 Step4 4. Workup Quench & Extract Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling of bromopyridines.

Protocol 2: Nitrile Hydrolysis to Primary Amide (Optional Elaboration)

If the target pharmacophore requires an additional hydrogen-bond donor/acceptor pair, the C3-nitrile can be selectively hydrolyzed.

  • Reagent Mixing: Dissolve the coupled nicotinonitrile derivative in Ethanol. Add 30% aqueous H2O2 (5.0 equiv) and 6M NaOH (2.0 equiv) dropwise at 0 °C.

    • Causality: The low temperature prevents over-hydrolysis of the nitrile directly to the carboxylic acid, arresting the reaction at the primary amide stage.

  • Reaction & Isolation: Stir at room temperature for 2 hours. Neutralize with 1M HCl, extract with Dichloromethane (DCM), dry, and concentrate.

References

  • Hilton, S., et al. "Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2." Bioorganic & Medicinal Chemistry, PubMed/NIH.
  • "2-aminopyridine kinase inhibitors." US Patent 20090197862A1, Google Patents.
  • "A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions of 3-Amino-5-bromopyridine." BenchChem.
  • "Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems." MDPI.
Exploratory

5-bromo-6-(methylamino)pyridine-3-carbonitrile characterization

Comprehensive Characterization and Synthetic Utility of 5-Bromo-6-(methylamino)pyridine-3-carbonitrile Executive Summary In the landscape of modern medicinal chemistry, highly functionalized pyridine scaffolds serve as p...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization and Synthetic Utility of 5-Bromo-6-(methylamino)pyridine-3-carbonitrile

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized pyridine scaffolds serve as privileged building blocks for the discovery of targeted therapeutics, particularly kinase inhibitors and central nervous system (CNS) agents. 5-Bromo-6-(methylamino)pyridine-3-carbonitrile (CAS: 1782667-42-8) is a quintessential example of such a scaffold [1]. Featuring a unique "push-pull" electronic system—driven by the electron-donating methylamino group and the electron-withdrawing nitrile—this molecule offers exquisite regiocontrol for downstream functionalization.

As a Senior Application Scientist, I approach the characterization of this compound not merely as a checklist of analytical tests, but as a holistic, self-validating system. Every spectroscopic feature and chromatographic behavior is dictated by the molecule's distinct electronic topology. This whitepaper provides an in-depth, causality-driven guide to the physicochemical profiling, structural validation, and synthetic utility of this critical intermediate.

Physicochemical Profiling

Understanding the macroscopic properties of 5-bromo-6-(methylamino)pyridine-3-carbonitrile is the first step in designing robust analytical and synthetic workflows. The data summarized below dictates solvent selection, handling procedures, and chromatographic methods [1].

PropertyValueCausality / Significance
Molecular Formula C₇H₆BrN₃Defines the exact mass and dictates the isotopic distribution pattern.
Molecular Weight 212.05 g/mol Standard reference for stoichiometric calculations.
Monoisotopic Mass (⁷⁹Br) 210.9745 DaPrimary target for High-Resolution Mass Spectrometry (HRMS) calibration.
Predicted Boiling Point 296.0 ± 40.0 °CIndicates low volatility; compound is stable under standard cross-coupling temperatures.
Topological PSA 61.18 ŲFalls within the Lipinski optimal range (< 140 Ų), making it an excellent pharmacophore core.

Spectroscopic Causality & Structural Validation

To establish absolute trustworthiness in batch release, we must rely on orthogonal analytical techniques. Each method must act as a self-validating node in our workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is a masterclass in electronic shielding and deshielding [2].

  • The C2 Proton: Located between the pyridine nitrogen and the C3-nitrile group, this proton experiences severe electron withdrawal. It will appear as a highly deshielded singlet (typically ~8.4–8.6 ppm).

  • The C4 Proton: Crucially, C4 is meta to the electron-donating C6-methylamino group. Therefore, it does not benefit from resonance electron donation (+M effect). Flanked by the electron-withdrawing nitrile and bromine atoms, the C4 proton is also highly deshielded, appearing as a distinct singlet (~8.0–8.2 ppm).

  • The Methylamino Group: The N-methyl protons couple with the adjacent NH proton, splitting into a doublet (~2.9 ppm), while the NH proton appears as a broad quartet (~7.0 ppm).

  • Self-Validation Check: The integration ratio of these signals must strictly resolve to 1:1:1:3. We utilize DMSO-d₆ as the solvent to intentionally disrupt intermolecular hydrogen bonding, ensuring the NH signal remains sharp enough for accurate integration.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

The presence of the bromine atom provides a built-in, self-validating isotopic signature. Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

  • Causality: In positive electrospray ionization (ESI+), the mass spectrum MUST display a characteristic 1:1 doublet separated by exactly 2.0 m/z units (m/z ~211.98 and ~213.98 for the [M+H]⁺ ions). If this 1:1 doublet is absent, the C-Br bond has been compromised, immediately flagging the batch as invalid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The nitrile (C≡N) group is a strong dipole. Because it is conjugated with the aromatic system, its stretching frequency is slightly lowered compared to aliphatic nitriles, presenting a sharp, diagnostic absorption band at ~2220 cm⁻¹.

Self-Validating Analytical Protocols

Below are the step-by-step methodologies engineered to eliminate false positives through systemic controls.

Protocol A: High-Throughput LC-HRMS Purity & Isotope Profiling
  • System Preparation: Equilibrate a Waters Acquity UPLC system fitted with a BEH C18 column (2.1 x 50 mm, 1.7 µm) at 40 °C.

  • Mobile Phase Formulation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H₂O) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Formic acid is chosen over TFA to prevent ion suppression in the MS source.

  • Self-Validating Sequence:

    • Injection 1 (Blank): 100% DMSO to establish a baseline and prove zero column carryover.

    • Injection 2 (Reference Standard): A known, validated standard of 1782667-42-8 to lock the retention time.

    • Injection 3 (Sample): 1 µL injection of the sample (prepared at 0.1 mg/mL in DMSO).

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.

  • Data Processing: Extract the[M+H]⁺ ion chromatogram. Verify the purity by UV (254 nm) is >95%, and confirm the 1:1 isotopic doublet of ⁷⁹Br/⁸¹Br at the apex of the primary peak.

Protocol B: 1D and 2D NMR Structural Elucidation
  • Sample Preparation: Dissolve exactly 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Add 0.01% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a CryoProbe. Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize the signal-to-noise ratio.

  • Acquisition Parameters: For the ¹H spectrum, utilize a 30° pulse angle with a relaxation delay (d1) of 2.0 seconds. Causality: A 2.0s delay ensures complete relaxation of the rigid aromatic protons, preventing integration errors.

  • Data Concordance: Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to definitively map the C2 and C4 protons to their respective carbons, ruling out any isomeric impurities (e.g., 4-bromo isomers).

Workflow Start Batch Release CAS 1782667-42-8 LCMS LC-HRMS Profiling Isotopic Ratio Check Start->LCMS NMR 1H/13C NMR Regiochemistry Check Start->NMR IR FT-IR Spectroscopy Functional Groups Start->IR Validate Data Concordance Self-Validating Matrix LCMS->Validate NMR->Validate IR->Validate Approve Approved for Library Synthesis Validate->Approve

Multi-modal analytical workflow for the structural validation of 1782667-42-8.

Synthetic Utility: The Suzuki-Miyaura Pathway

The primary value of 5-bromo-6-(methylamino)pyridine-3-carbonitrile lies in its reactivity at the C5 position. The carbon-bromine bond is primed for Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling [3].

Mechanistic Causality in Cross-Coupling: While pyridine rings can sometimes poison Palladium catalysts via nitrogen coordination, the presence of the bulky methylamino group at C6 provides steric shielding to the adjacent pyridine nitrogen. Furthermore, the electron-withdrawing nitrile at C3 decreases the overall electron density of the pyridine ring, which accelerates the initial oxidative addition of the Pd(0) catalyst into the C-Br bond.

To achieve optimal yields, the use of dialkylbiaryl phosphine ligands (such as SPhos or XPhos) is highly recommended. These electron-rich, sterically demanding ligands facilitate rapid oxidative addition while preventing the formation of unreactive Pd-bis(pyridine) complexes [3].

Synthesis Scaffold 5-Bromo-6-(methylamino) pyridine-3-carbonitrile PdCat Pd Catalyst + Base Oxidative Addition Scaffold->PdCat Product C5-Arylated Pyridine Scaffold PdCat->Product Reductive Elimination Boronic Aryl Boronic Acid Transmetalation Boronic->PdCat

Mechanistic pathway for Pd-catalyzed Suzuki-Miyaura cross-coupling at the C5 position.

References

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition." Elsevier Science, 2016. Verified landing page: [Link]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, National Institutes of Health (PMC). Verified landing page:[Link]

Foundational

Strategic Selection of Starting Materials for the Synthesis of 5-Bromo-6-methylamino-nicotinonitrile: A Mechanistic and Methodological Guide

Executive Summary The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors, GPCR modulators, and novel sulfonamide der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors, GPCR modulators, and novel sulfonamide derivatives[1]. 5-Bromo-6-methylamino-nicotinonitrile (CAS: 1782667-42-8)[2] represents a highly versatile intermediate, possessing three distinct functional handles: a cyano group for amidine/tetrazole formation, a bromo group for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and a secondary amine for further functionalization.

This whitepaper provides an in-depth technical analysis of the starting materials required for its synthesis. By evaluating the retrosynthetic disconnections, mechanistic pathways, and process-scale viability, this guide establishes self-validating experimental protocols designed for high-yield, regioselective production.

Retrosynthetic Analysis & Material Selection

The structural topology of 5-bromo-6-methylamino-nicotinonitrile allows for three primary synthetic disconnections. The selection of the starting material dictates the reaction mechanism, regiochemical control, and ultimate scalability of the process.

Retrosynthesis Target 5-Bromo-6-methylamino- nicotinonitrile (Target API Intermediate) SM1 5-Bromo-6-chloro- nicotinonitrile (Path A: SNAr) Target->SM1 C-N Disconnection SM2 6-(Methylamino)- nicotinonitrile (Path B: Bromination) Target->SM2 C-Br Disconnection SM3 6-Amino-5-bromo- nicotinonitrile (Path C: N-Alkylation) Target->SM3 N-C Disconnection

Caption: Retrosynthetic disconnections for 5-Bromo-6-methylamino-nicotinonitrile synthesis.

Quantitative Evaluation of Synthetic Pathways

To optimize for process chemistry constraints, we must evaluate the viability of each starting material based on empirical yield, regioselectivity, and scalability.

Table 1: Comparative Analysis of Starting Materials and Synthetic Pathways

Starting MaterialCAS NumberReaction PathwayRegioselectivityExpected YieldScalability Index
71702-01-7Nucleophilic Aromatic Substitution (SNAr)Absolute (100% at C6)85–95%High
114611-53-9Electrophilic Aromatic Substitution (EAS)High (Synergistic directing)70–85%Medium
35732-74-6N-Alkylation (Reductive / Direct)Poor (Over-methylation risk)< 40%Low

Mechanistic Rationale & Process Causality

Pathway A: The SNAr Approach (Optimal Route)

The reaction between 5-bromo-6-chloropyridine-3-carbonitrile and methylamine proceeds via an Addition-Elimination Nucleophilic Aromatic Substitution (SNAr) mechanism.

Causality of Reactivity: The chlorine atom at the C6 position is exceptionally activated. The pyridine ring nitrogen acts as an intrinsic electron sink, while the cyano group at C3 provides strong para-activation by withdrawing electron density via resonance. Furthermore, the bromine atom at C5 exerts an ortho-inductive electron-withdrawing effect. This synergistic depletion of electron density at C6 significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating rapid nucleophilic attack by methylamine to form a stable Meisenheimer complex.

Solvent Selection Causality: The reaction is typically executed in a biphasic or mixed solvent system (e.g., THF and Ethanol). THF ensures the complete dissolution of the highly crystalline halogenated starting material. Ethanol, introduced via the commercially available methylamine solution, acts as a protic co-solvent. The protic nature of ethanol is critical; it stabilizes the developing negative charge on the pyridine nitrogen in the Meisenheimer transition state via hydrogen bonding, thereby accelerating the reaction kinetics.

Pathway B: Electrophilic Aromatic Bromination (Alternative Route)

If 6-(methylamino)nicotinonitrile is selected as the starting material, the synthesis relies on Electrophilic Aromatic Substitution (EAS).

Causality of Regioselectivity: The secondary methylamino group is a strong π -donor, activating the ortho (C5) and para (C3) positions. Because the C3 position is already occupied by the cyano group, electrophilic attack is sterically and electronically forced to the C5 position. The cyano group itself is a meta-director, which also points electrophiles toward C5. This perfect alignment of directing effects ensures high regioselectivity without the need for complex catalytic systems.

Validated Experimental Methodologies

The following protocols are engineered as self-validating systems . They include built-in analytical checkpoints to ensure that the reaction is proceeding correctly, eliminating the guesswork from the synthesis.

Protocol A: SNAr Workflow (Using 5-Bromo-6-chloropyridine-3-carbonitrile)

SNAr_Workflow Step1 1. Substrate Dissolution (5-Bromo-6-chloronicotinonitrile in THF) Step2 2. Nucleophile Addition (Methylamine 33% in EtOH at 0°C) Step1->Step2 Step3 3. Thermal Activation (Heat to 60°C, 4-6 hrs) Step2->Step3 Step4 4. Self-Validation Checkpoint (LC-MS: Product m/z 212/214) Step3->Step4 Step5 5. Aqueous Quench & Extraction (H2O / EtOAc) Step4->Step5 Step6 6. Purification (Recrystallization or Flash Silica) Step5->Step6

Caption: Step-by-step experimental workflow for the SNAr synthesis pathway.

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 5-bromo-6-chloropyridine-3-carbonitrile (1.0 eq, e.g., 10 mmol, 2.17 g).

  • Dissolution: Add anhydrous Tetrahydrofuran (THF) (15 mL) and stir until complete dissolution is achieved. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Dropwise, add a 33% w/w solution of methylamine in absolute ethanol (3.0 eq, 30 mmol). Causality Note: The excess amine acts as both the nucleophile and the acid scavenger for the generated HCl.

  • Thermal Activation: Remove the ice bath, attach a reflux condenser, and heat the mixture to 60 °C for 4–6 hours.

  • Self-Validation Checkpoint (Crucial): Extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: The starting material peak (isotopic cluster at m/z ~216/218/220) must be completely absent. The product must manifest as a distinct peak exhibiting a perfect 1:1 isotopic doublet at m/z 212.0 and 214.0[M+H]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes). Do not proceed to workup until this profile is confirmed.

  • Quench & Workup: Cool the mixture to room temperature and slowly pour it into 50 mL of ice-cold distilled water.

    • Self-Validation: The product should spontaneously precipitate as an off-white solid. If an oil forms, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 5-bromo-6-methylamino-nicotinonitrile.

Protocol B: EAS Workflow (Using 6-(Methylamino)nicotinonitrile)

Step-by-Step Methodology:

  • Preparation: Dissolve 6-(methylamino)nicotinonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration) under an inert argon atmosphere. Cool to 0 °C.

  • Electrophile Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 15 minutes. Causality Note: NBS is strictly preferred over elemental Br₂ to prevent oxidative cleavage of the secondary amine. DMF enhances NBS electrophilicity via a Vilsmeier-type intermediate.

  • Reaction: Stir at 0 °C for 1 hour, then allow warming to room temperature for 2 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc mobile phase.

    • Pass Criteria: Under 254 nm UV light, the highly fluorescent starting material spot must be consumed, replaced by a slightly less polar, UV-active product spot.

  • Quench: Pour the reaction mixture into a 5% aqueous sodium thiosulfate solution (to quench any residual electrophilic bromine species) and extract with Ethyl Acetate.

  • Purification: Wash the organic layer extensively with water (5 times) to remove DMF, dry, concentrate, and purify via silica gel chromatography.

Conclusion

The synthesis of 5-bromo-6-methylamino-nicotinonitrile is most efficiently achieved via the SNAr reaction utilizing 5-bromo-6-chloropyridine-3-carbonitrile and methylamine. This pathway provides unparalleled regiocontrol, high yields, and relies on readily available, highly activated starting materials. By adhering to the self-validating checkpoints outlined in the protocols, researchers can ensure reproducible, high-purity generation of this critical pharmaceutical building block.

References

  • PubChem Database | National Center for Biotechnology Information. PubChem Compound Summary for CID 22906331, 5-Bromo-6-chloropyridine-3-carbonitrile. |[Link]

  • PubChem Database | National Center for Biotechnology Information. PubChem Compound Summary for CID 84122679, 5-Bromo-6-(methylamino)pyridine-3-carbonitrile. |[Link]

  • Google Patents | (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions (US20220388964A1). Demonstrates the SNAr utility of 5-bromo-6-chloropyridine-3-carbonitrile. |

Sources

Exploratory

Unlocking the Pharmacological Potential of 5-Bromo-6-methylamino-nicotinonitrile in Fragment-Based Drug Discovery (FBDD)

Prepared by: Senior Application Scientist, Structural Biology & Biophysics Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Summary In the modern landscape of Fragm...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Structural Biology & Biophysics Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is paramount. 5-Bromo-6-methylamino-nicotinonitrile (CAS 1782667-42-8) is a highly privileged, low-molecular-weight building block (MW: 212.05 Da) that presents an ideal scaffold for targeting the ATP-binding cassette of protein kinases.

Rather than acting as a finalized inhibitor, this compound serves as a highly optimized "fragment core." Its architecture integrates three distinct pharmacophoric vectors: a canonical bidentate hinge-binding motif, an orthogonal halogen-bonding vector, and an electron-withdrawing synthetic handle. This whitepaper details the structural rationale, potential target classes, and the rigorous biophysical workflows required to validate this fragment in a drug discovery campaign.

Structural Rationale & Pharmacophore Analysis

The potency of 5-Bromo-6-methylamino-nicotinonitrile lies in the precise spatial arrangement of its functional groups, which are evolutionarily primed to exploit the conserved features of kinase active sites.

The 6-Methylamino Motif (2-Aminopyridine Equivalent)

Relative to the pyridine nitrogen, the 6-methylamino group functions as a classic 2-aminopyridine motif. In medicinal chemistry, 2-aminopyridines are canonical kinase hinge binders. They act as a bidentate hydrogen-bond donor/acceptor system that perfectly complements the backbone NH and C=O of kinase hinge regions. For example, in Cyclin-Dependent Kinase 9 (CDK9), the 2-aminopyridine fragment forms dual hydrogen bonds with the Cys106 residue[1]. Similarly, in ALK2 inhibitors, this primary amine region interacts robustly with the backbone carbonyl of the hinge and gatekeeper residues[2].

The 5-Bromo Substituent (Halogen Vector)

Halogen atoms are strategically incorporated into kinase inhibitors to exploit halogen bonding (X-bonding) and hydrophobic interactions. The 5-bromo substituent serves a dual purpose:

  • Hydrophobic Packing: It is optimally positioned to occupy the hydrophobic gatekeeper pocket adjacent to the hinge region.

  • Halogen Bonding: Bromine can form highly directional, orthogonal halogen bonds with the backbone carbonyls of the hinge region, significantly increasing ligand affinity and thermodynamic stability by replacing bulk water[3].

The 3-Nitrile Group (Electron-Withdrawing Handle)

The cyano group acts as a strong electron-withdrawing group (EWG). By pulling electron density away from the pyridine ring, it modulates the pKa​ of the pyridine nitrogen, optimizing it for hydrogen bonding at physiological pH. Furthermore, its linear geometry directs it toward the solvent-exposed ribose pocket, providing an ideal synthetic vector for hit-to-lead elaboration without disrupting the core hinge interaction[1].

Pharmacophore Compound 5-Bromo-6-methylamino- nicotinonitrile Motif1 6-Methylamino Motif (2-Aminopyridine) Compound->Motif1 Motif2 5-Bromo Substituent (Halogen Vector) Compound->Motif2 Motif3 3-Nitrile Group (Electron Withdrawing) Compound->Motif3 Target1 Kinase Hinge Region Bidentate H-Bonds Motif1->Target1 Donates/Accepts Target2 Gatekeeper Pocket Hydrophobic/X-Bonding Motif2->Target2 Occupies/Binds Target3 Ribose Pocket Solvent Vector Motif3->Target3 Orients Towards

Fig 1. Pharmacophore mapping of 5-Bromo-6-methylamino-nicotinonitrile against a canonical kinase pocket.

Primary Target Classes

Based on the structural rationale, this fragment is highly biased toward the following target classes:

  • Cyclin-Dependent Kinases (CDKs) & Tyrosine Kinases (e.g., ALK, FLT3): Given the robust bidentate hinge-binding capability, this fragment is primed for ATP-competitive kinase inhibition. Derivatives of the 2-aminopyridine scaffold have shown profound efficacy as dual CDK/HDAC inhibitors and ALK inhibitors[1][2].

  • Protein Kinase CK2: Halogenated heterocycles (such as bromobenzotriazoles and bromopyridines) have shown unexpectedly good selectivity for CK2 over other eukaryotic protein kinases. This selectivity is driven by the unique hydrophobic contributions and specific halogen bonds facilitated by the bromine atom[3].

Experimental Workflows for Target Validation

Because fragments typically exhibit low initial binding affinities (high micromolar to millimolar Kd​ ), standard biochemical assays often yield false negatives. As an Application Scientist, I mandate a rigorous, self-validating biophysical cascade utilizing label-free techniques[4].

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is the gold standard for primary fragment screening because it detects real-time refractive index changes, allowing for the rapid ranking of fragments and extraction of kinetic data ( kon​/koff​ ) despite weak affinities[5].

  • Step 1: Target Immobilization. Immobilize the target kinase (e.g., CDK9) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Causality: Amine coupling provides a highly stable, covalently bound surface necessary to withstand the high-throughput injection of low-molecular-weight fragments and repeated solvent bulk shifts.

  • Step 2: Fragment Library Preparation. Dissolve 5-Bromo-6-methylamino-nicotinonitrile in a running buffer containing exactly 5% DMSO to ensure solubility while matching the solvent bulk of the running buffer.

  • Step 3: Kinetic Injection. Inject the fragment across the chip at a concentration gradient (10 µM to 1 mM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring that the observed binding kinetics reflect true molecular interactions.

  • Step 4: Reference Subtraction. Route the injection over a reference flow cell (containing a kinase mutant lacking the hinge region or a blank activated/deactivated surface) to subtract false positives caused by non-specific binding or bulk refractive index shifts.

Protocol 2: Orthogonal Validation via X-Ray Crystallography

High-resolution structural data is non-negotiable in FBDD to confirm the exact binding pose before initiating resource-intensive hit-to-lead chemistry[4].

  • Step 1: Apo-Crystal Generation. Grow apo-crystals of the target kinase using hanging-drop vapor diffusion.

  • Step 2: Fragment Soaking. Transfer the apo-crystals into a soaking drop containing the mother liquor supplemented with 1-5 mM of the fragment and 5-10% DMSO. Incubate for 2 to 24 hours. Causality: High concentrations are required to drive the equilibrium toward the bound state for low-affinity fragments.

  • Step 3: Data Collection & Refinement. Flash-freeze the crystals in liquid nitrogen and collect diffraction data at a synchrotron source. Refine the structure to confirm the bidentate hinge interaction and the trajectory of the halogen bond.

FBDD_Workflow Step1 1. Library Preparation (Fragment at 1-5 mM) Step2 2. SPR Primary Screen (Immobilized Kinase) Step1->Step2 Step3 3. Orthogonal Validation (Thermal Shift Assay) Step2->Step3 Step4 4. X-Ray Crystallography (Co-crystallization) Step3->Step4 Step5 5. Hit-to-Lead Optimization Step4->Step5

Fig 2. Self-validating FBDD screening cascade for fragment hit confirmation.

Quantitative Data Summarization

To benchmark the success of 5-Bromo-6-methylamino-nicotinonitrile in a primary screen, the following biophysical parameters should be targeted. High Ligand Efficiency (LE) is the critical metric, proving that the fragment makes highly optimal interactions per heavy atom.

ParameterTarget Metric for Fragment HitsExpected Value for FragmentRationale / Causality
Molecular Weight < 300 Da212.05 DaAdheres to the "Rule of 3", allowing ample room for synthetic growth.
Binding Affinity ( Kd​ ) 10 µM - 1 mM50 - 500 µMTypical range for unoptimized, core hinge-binding fragments.
Ligand Efficiency (LE) > 0.3 kcal/mol/HA~0.35 - 0.42High LE indicates optimal, specific binding per heavy atom (HA).
SPR Response ( Rmax​ ) > 10 RU15 - 30 RUConfirms stoichiometric 1:1 binding without aggregation.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters Source: ACS Publications URL:[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: PubMed Central (PMC) URL:[Link]

  • Fragment-based drug discovery: A graphical review Source: PubMed Central (PMC) URL:[Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Halogen Atoms in the Protein–Ligand System. Structural and Thermodynamic Studies of the Binding of Bromobenzotriazoles by the Catalytic Subunit of Human Protein Kinase CK2 Source: The Journal of Physical Chemistry B - ACS Publications URL:[Link]

Sources

Foundational

Harnessing the Nicotinonitrile Scaffold for the Discovery of Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The nicotinonitrile, or 3-cyanopyridine, framework has emerged as a "privileged structure" in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinonitrile, or 3-cyanopyridine, framework has emerged as a "privileged structure" in medicinal chemistry, forming the architectural core of numerous biologically active compounds, including several marketed drugs. Its synthetic tractability and versatile chemical properties make it an exceptionally valuable scaffold for the development of targeted therapeutics. This guide provides a comprehensive exploration of the strategic design, synthesis, and evaluation of novel kinase inhibitors derived from the nicotinonitrile core. We will delve into the causality behind experimental choices, from initial hit identification via scaffold hopping and bioisosteric replacement to rigorous structure-activity relationship (SAR) studies and mechanism of action elucidation. This document is intended as a field-proven guide for researchers aiming to leverage this potent scaffold to address the ongoing challenges in kinase-targeted drug discovery.

The Strategic Value of the Nicotinonitrile Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Small Molecule Kinase Inhibitors (SMKIs) have revolutionized treatment paradigms by targeting the ATP-binding site of these enzymes. The nicotinonitrile scaffold is particularly adept at this function for several key reasons:

  • Structural Mimicry: The pyridine ring of the nicotinonitrile core can effectively mimic the adenine ring of ATP, anchoring the inhibitor within the highly conserved hinge region of the kinase ATP-binding pocket.

  • Hydrogen Bonding Capability: The nitrile group at the 3-position is a potent hydrogen bond acceptor, a feature that can be exploited to form critical interactions with the kinase active site, enhancing binding affinity and selectivity.

  • Synthetic Accessibility: The nicotinonitrile core is readily synthesized and allows for extensive and diverse chemical modifications at multiple positions, facilitating the rapid generation of compound libraries for SAR exploration.

Its proven success is exemplified by its presence in marketed kinase inhibitors such as Bosutinib and Neratinib , validating its status as a clinically relevant scaffold.

The Discovery Engine: From Hit Identification to Lead Optimization

The journey from a scaffold to a clinical candidate is an iterative process of design, synthesis, and testing. For the nicotinonitrile core, several modern drug discovery strategies are particularly effective.

Hit Identification Strategies

The initial identification of active compounds, or "hits," is the critical first step.

  • Scaffold Hopping: This powerful strategy involves replacing the core scaffold of a known inhibitor with a structurally distinct but functionally similar moiety. For instance, a validated pyrimidine or quinazoline core in a known kinase inhibitor can be "hopped" to a nicotinonitrile scaffold. This approach can generate novel chemical matter with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

  • Bioisosteric Replacement: This technique involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, thereby retaining the desired biological activity while potentially improving other characteristics. For example, an amide linker in a molecule can be replaced with a metabolically stable triazole ring, or various heterocyclic rings can be explored as substitutes for phenyl groups to fine-tune solubility and cell permeability.

G cluster_0 Hit Identification cluster_1 Lead Optimization Known Inhibitor (e.g., Pyrimidine) Known Inhibitor (e.g., Pyrimidine) Scaffold Hopping Scaffold Hopping Known Inhibitor (e.g., Pyrimidine)->Scaffold Hopping Replace Core Nicotinonitrile Hit Nicotinonitrile Hit Scaffold Hopping->Nicotinonitrile Hit SAR Iteration SAR Iteration Nicotinonitrile Hit->SAR Iteration Synthesize Analogs Bioisosteric Replacement Bioisosteric Replacement SAR Iteration->Bioisosteric Replacement Fine-tune Properties Optimized Lead Optimized Lead SAR Iteration->Optimized Lead Improved Potency & Selectivity Preclinical Candidate Preclinical Candidate Optimized Lead->Preclinical Candidate ADMET Profiling

Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, the iterative process of SAR analysis begins, aiming to understand how specific structural modifications impact biological activity. For nicotinonitrile-based inhibitors, this involves systematically altering substituents on the pyridine ring and evaluating the effects on kinase inhibition and cellular potency.

For example, studies on fused heterocyclic nicotinonitriles have shown that specific substitutions can dramatically enhance potency against tyrosine kinases (TKs). Compounds bearing imino moieties have demonstrated potent antiproliferative activity by inducing apoptosis and inhibiting TKs with IC₅₀ values in the low micromolar and nanomolar ranges, respectively. Similarly, tailoring a "horseshoe-shaped" nicotinonitrile scaffold has led to the development of potent dual inhibitors of c-Met and Pim-1 kinases.

Table 1: Representative SAR Data for Nicotinonitrile-Based Kinase Inhibitors

Compound ID Target Kinase(s) Enzymatic IC₅₀ Cell Line Cytotoxicity IC₅₀ Reference
Compound 12 PIM-1 14.3 nM MCF-7 0.5 µM
Compound 8e PIM-1, -2, -3 ≤ 0.28 µM (pan-Pim) HepG2 High µM range
Compound 5g Tyrosine Kinase (TK) 352 nM MCF-7 / HCT-116 ~1-3 µM
Compound 8 Tyrosine Kinase (TK) 311 nM MCF-7 / HCT-116 ~1-3 µM
Compound 2d c-Met / Pim-1 < 200 nM HCT-116 Good activity
Compound 2h c-Met / Pim-1 < 200 nM HCT-116 Good activity
Compound 13g RET Sub-micromolar Various Micromolar range

| R12 | EGFR (mutant) | 0.49 µM (T790M) | NCI-H522 | Not specified | |

Data synthesized from multiple sources to illustrate SAR trends.

Elucidating the Mechanism of Action (MoA)

A critical component of the guide is a self-validating system of protocols to confirm the intended biological mechanism. This involves a tiered approach from biochemical validation to cellular pathway analysis.

In Vitro Kinase Inhibition

The primary validation step is to confirm direct inhibition of the target kinase.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve final desired concentrations.

  • Reaction Mixture Preparation: In a 96-well microplate, combine the target kinase enzyme, a suitable substrate (e.g., a generic peptide like poly(Glu, Tyr) or a specific substrate), and ATP in a kinase assay buffer.

  • Initiation: Add the diluted test compound or vehicle control (DMSO) to the wells to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify kinase activity. This is often done using luminescence-based methods that measure the amount of ATP remaining (e.g., Kinase-Glo® assay) or by detecting the phosphorylated substrate using specific antibodies (e.g., ELISA-based formats).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the inhibition values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Activity and Phenotypic Outcomes

Confirming that target engagement translates to a desired cellular effect is paramount. Nicotinonitrile derivatives frequently exert their anticancer effects by inducing programmed cell death (apoptosis) and halting cell proliferation (cell cycle arrest).

Protocol 2: In Vitro Cytotoxicity - Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the nicotinonitrile test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Final Wash: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization and Measurement: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value for each compound.

Mapping the Impact on Signaling Pathways

Visualizing the inhibitor's effect on cellular signaling provides a clear mechanistic rationale. Many nicotinonitrile derivatives function by blocking pro-survival and proliferative pathways.

  • PIM Kinase Inhibition: PIM kinases are serine/threonine kinases that promote cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD. Potent nicotinonitrile inhibitors block this activity, leading to an increase in active BAD, which in turn triggers the mitochondrial apoptosis cascade via Bax/Bcl-2 regulation and caspase activation.

G PIM1 PIM-1 Kinase BAD_p p-BAD (Inactive) PIM1->BAD_p Phosphorylates Nicotinonitrile Nicotinonitrile Inhibitor Nicotinonitrile->PIM1 BAD BAD (Active) BAD_p->BAD Dephosphorylation Bcl2 Bcl-2 BAD->Bcl2 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Membrane Caspase9 Caspase-9 Mitochondrion->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

  • EGFR Tyrosine Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/RAF/MEK/ERK and PI3K/Akt, driving cell proliferation and survival. Nicotinonitrile-based inhibitors can block EGFR activation, thereby shutting down these critical oncogenic signals.

Exploratory

The Strategic Utility and Commercial Landscape of 5-Bromo-6-(methylamino)nicotinonitrile in Drug Discovery

Target Audience: Research Chemists, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary & Structural Logic As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Structural Logic

As a Senior Application Scientist overseeing library generation and lead optimization, I approach the selection of chemical building blocks as a strategic foundation for successful drug discovery. 5-Bromo-6-(methylamino)nicotinonitrile (CAS: 1782667-42-8) [1] represents a highly versatile and privileged scaffold, particularly in the development of kinase inhibitors and CNS-active therapeutics.

The structural logic of this molecule is elegantly balanced:

  • The 6-Methylamino Group: Acts as a potent hydrogen bond donor/acceptor pair, perfectly primed for hinge-region binding in ATP-competitive kinase inhibitors.

  • The 3-Nitrile Motif: Serves as a compact, electron-withdrawing pharmacophore that can engage in dipole interactions with gatekeeper residues, or act as a synthetic precursor for bioisosteric tetrazoles.

  • The 5-Bromo Handle: Provides an activated vector for palladium-catalyzed cross-coupling, allowing researchers to rapidly explore adjacent hydrophobic pockets or solvent-exposed regions without disrupting the core binding interactions[1].

Table 1: Physicochemical & Computational Profiling

Summarizing the molecular parameters that dictate both synthetic tractability and pharmacokinetic potential.

PropertyValueCausality / Implication for Drug Design
Molecular Weight 212.05 g/mol Low MW allows for substantial downstream elaboration without violating Lipinski's Rule of 5.
Formula C₇H₆BrN₃Halogenated heteroaromatic core provides high metabolic stability.
TPSA ~48.7 ŲOptimal for membrane permeability; leaves ample room for adding polar solubilizing groups.
H-Bond Donors 1 (NH)Essential for anchoring the scaffold to target protein backbones.
H-Bond Acceptors 3 (N, N, N)Facilitates diverse, directional binding interactions within active sites.

Commercial Availability & Supply Chain Dynamics

When transitioning from in silico design to bench execution, supply chain reliability is just as critical as the chemical design itself. 5-Bromo-6-(methylamino)nicotinonitrile is commercially available through several specialized fine chemical suppliers,[2]. High-purity batches (>95%) are essential, as trace palladium or unreacted bromo-impurities from upstream synthesis can severely poison downstream catalytic steps.

Table 2: Commercial Supply Chain & Purity Standards
SupplierCatalog IDAdvertised PurityPrimary Analytical ValidationLead Time
SynHet CAS-1782667-42-8>95% - 99%LCMS, GCMS, NMR, FTIR< 1 week[1]
Combi-Blocks QN-454998%HPLC, NMRIn Stock[2]
Sigma-Aldrich 1782667-42-8>95%LCMS, NMRVariable
GLR Innovations N/A95%GC / HPLCVariable

Orthogonal Reactivity and Downstream Functionalization

The true value of this scaffold lies in its orthogonal reactivity. The three functional groups can be addressed independently without the need for excessive protecting group chemistry.

Reactivity Core 5-Bromo-6-(methylamino) nicotinonitrile Bromo 5-Bromo Position (Pd-Catalyzed Cross-Coupling) Core->Bromo Suzuki/Buchwald Nitrile 3-Nitrile Group (Reduction / Tetrazole Synthesis) Core->Nitrile Hydration/Reduction Amino 6-Methylamino Group (Acylation / Alkylation) Core->Amino Electrophilic Attack Suzuki Aryl/Heteroaryl Derivatives Bromo->Suzuki Tetrazole Tetrazole Bioisosteres Nitrile->Tetrazole Amide Amide/Urea Derivatives Amino->Amide

Figure 1: Orthogonal reactivity pathways of 5-Bromo-6-(methylamino)nicotinonitrile.

Field-Proven Methodology: Palladium-Catalyzed Suzuki-Miyaura Coupling

To demonstrate the practical utility of this building block, I have outlined a highly optimized, self-validating protocol for the functionalization of the C5 position via Suzuki-Miyaura cross-coupling.

Causality of Experimental Choices
  • Catalyst Selection (Pd(dppf)Cl₂): Why this specific catalyst? The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Crucially, its large bite angle prevents competitive coordination by the 6-methylamino group, which would otherwise poison the catalyst and stall the cycle.

  • Solvent System (1,4-Dioxane/H₂O 4:1): The biphasic nature ensures that both the highly lipophilic bromopyridine and the inorganic base (K₂CO₃) are solvated, facilitating transmetalation at the interfacial boundary.

Step-by-Step Protocol
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 5-Bromo-6-(methylamino)nicotinonitrile (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Base & Catalyst Addition: Add K₂CO₃ (2.0 equiv, 2.0 mmol) and Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol).

  • Solvation & Degassing: Add a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Sparge the resulting suspension with argon for an additional 5 minutes to ensure complete removal of dissolved oxygen.

  • Reaction Execution: Seal the flask and heat the mixture to 90°C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure coupled product.

The Self-Validating System

A robust protocol must contain internal checks to prevent false assumptions. This workflow is validated through isotopic mass tracking:

  • Pre-Reaction Checkpoint: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 212/214 in LC-MS, characteristic of the ⁷⁹Br/⁸¹Br isotopes.

  • In-Process Checkpoint: During TLC monitoring, the starting material spot will quench fluorescence at 254 nm. The emergence of a new, highly UV-active spot (due to extended conjugation from the coupled aryl group) indicates successful transmetalation.

  • Post-Reaction Validation: The complete disappearance of the m/z 212/214 doublet in the crude LC-MS trace serves as an absolute validation that the oxidative addition cycle has gone to completion, preventing false positives from unreacted starting material co-eluting with the product.

ExpWorkflow Start Weigh Reagents (Ar Atmosphere) Solvent Add Degassed 1,4-Dioxane/H2O (4:1) Start->Solvent Heat Heat at 90°C for 12 Hours Solvent->Heat TLC TLC/LC-MS Check (Disappearance of Br-Isotopes) Heat->TLC Workup Aqueous Workup & Extraction (EtOAc) TLC->Workup Reaction Complete Purify Flash Chromatography (Silica Gel) Workup->Purify Product Pure Coupled Product (Yield > 80%) Purify->Product

Figure 2: Step-by-step workflow and validation checkpoints for the Suzuki-Miyaura cross-coupling protocol.

References

The following authoritative sources and supplier databases were utilized to verify the commercial availability, purity standards, and structural parameters of 5-Bromo-6-(methylamino)nicotinonitrile:

  • Title: GLR Innovations Chemical Catalog Source: ChemBuyersGuide URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Cell-Based Assay Protocol for 5-Bromo-6-methylamino-nicotinonitrile

Scientific Rationale & Assay Architecture Nicotinonitrile (cyanopyridine) derivatives represent a highly privileged scaffold in medicinal chemistry, frequently investigated as potent kinase inhibitors. Structural analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Assay Architecture

Nicotinonitrile (cyanopyridine) derivatives represent a highly privileged scaffold in medicinal chemistry, frequently investigated as potent kinase inhibitors. Structural analogs, such as ACHP (2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl-nicotinonitrile), are well-documented, highly specific inhibitors of the IκB kinase (IKK) complex, particularly the IKKβ subunit [1]. By inhibiting IKKβ, these compounds block the phosphorylation and subsequent proteasomal degradation of IκBα, thereby trapping the NF-κB transcription factor (p65/p50) in the cytoplasm and silencing downstream inflammatory gene expression [2].

Given its structural homology to known IKK inhibitors, 5-Bromo-6-methylamino-nicotinonitrile requires a rigorous, multi-tiered cell-based assay system to evaluate its biological efficacy and confirm its mechanism of action.

To ensure a self-validating experimental design, this protocol is structured across three orthogonal workflows:

  • Primary Phenotypic Screen: A high-throughput NF-κB-driven Luciferase Reporter Assay to quantify the half-maximal inhibitory concentration ( IC50​ ).

  • Mechanistic Target Validation: Immunoblotting of endogenous p-IκBα and nuclear p65 to prove the specific node of intervention and rule out downstream off-target effects [3].

  • Cytotoxicity Counter-Screen: An ATP-dependent cell viability assay to ensure that the observed NF-κB inhibition is a true pharmacological effect, not an artifact of compound toxicity.

Mechanistic Pathway & Intervention Point

Mechanism Stimulus TNF-α Stimulation Receptor TNFR Superfamily Stimulus->Receptor IKK IKK Complex (IKKα/β/γ) Receptor->IKK IkB IκBα Phosphorylation IKK->IkB Kinase Activity Compound 5-Bromo-6-methylamino- nicotinonitrile Compound->IKK Inhibits IKKβ NFkB NF-κB (p65) Translocation IkB->NFkB Ubiquitination & Release Reporter Luciferase Gene Expression NFkB->Reporter Promoter Binding

Mechanism of action for nicotinonitrile-mediated IKK inhibition in the NF-κB signaling pathway.

Experimental Protocols

Protocol 1: High-Throughput NF-κB Reporter Gene Assay

Causality Check: We utilize HEK293 cells stably transfected with an NF-κB response element driving firefly luciferase. HEK293 cells are chosen for their robust dynamic range upon TNF-α stimulation. A 1-hour compound pre-incubation is strictly required to allow the small molecule to achieve intracellular equilibrium and bind the IKK complex before the rapid TNF-α signaling cascade is initiated.

Materials:

  • HEK293 NF-κB-Luc Reporter Cell Line

  • Recombinant Human TNF-α (10 µg/mL stock)

  • ONE-Glo™ Luciferase Assay System

  • 5-Bromo-6-methylamino-nicotinonitrile (10 mM stock in 100% DMSO)

Step-by-Step Methodology:

  • Cell Seeding: Harvest HEK293 NF-κB-Luc cells at 80% confluency. Seed at 2×104 cells/well in 90 µL of assay medium (DMEM + 1% FBS) into a white, clear-bottom 96-well plate. Note: 1% FBS is used instead of 10% to reduce basal NF-κB activation caused by serum growth factors.

  • Incubation: Incubate the plate overnight at 37°C, 5% CO2​ to allow cell adherence and baseline stabilization.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-Bromo-6-methylamino-nicotinonitrile in assay medium (Concentration range: 30 µM to 1.5 nM). Ensure the final DMSO concentration remains constant at 0.1% across all wells to prevent solvent-induced toxicity.

  • Pre-treatment: Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control inhibitor (e.g., ACHP at 1 µM). Incubate for 1 hour at 37°C.

  • Stimulation: Add 10 µL of TNF-α (Final well concentration: 10 ng/mL) to all wells except the "No Stimulus" control wells. Incubate for exactly 6 hours. Note: 6 hours is the optimal window for steady-state luciferase accumulation following NF-κB promoter activation.

  • Detection: Equilibrate the plate and ONE-Glo™ Reagent to room temperature. Add 100 µL of ONE-Glo™ Reagent per well. Incubate for 5 minutes on an orbital shaker at 300 rpm.

  • Readout: Measure luminescence using a microplate reader (integration time: 1 second/well).

Protocol 2: Mechanistic Validation via Western Blotting

Causality Check: While the reporter assay proves the compound stops transcription, it does not prove how. By probing for phosphorylated IκBα (p-IκBα) at an early time point (15 minutes), we isolate the specific kinase event. Furthermore, extracting nuclear fractions to probe for p65 proves that the transcription factor is physically prevented from entering the nucleus [3].

Step-by-Step Methodology:

  • Cell Treatment: Seed THP-1 human monocytes (a physiologically relevant immunological model) at 1×106 cells/well in 6-well plates. Pre-treat with 5-Bromo-6-methylamino-nicotinonitrile (at IC50​ , 3×IC50​ , and 10×IC50​ concentrations) for 1 hour.

  • Stimulation: Stimulate with 10 ng/mL TNF-α.

    • For p-IκBα: Terminate the assay at exactly 15 minutes (peak phosphorylation window).

    • For Nuclear p65: Terminate the assay at 30 minutes (peak translocation window).

  • Lysis & Fractionation:

    • For whole-cell lysates (p-IκBα), lyse cells immediately in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the transient phosphorylation state).

    • For nuclear p65, use a commercial Nuclear Extraction Kit to separate cytoplasmic and nuclear fractions.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing:

    • Blot for p-IκBα (Ser32/36) and total IκBα. Use GAPDH as a loading control.

    • Blot nuclear fractions for p65. Use Lamin B1 as a nuclear loading control.

Protocol 3: Cell Viability Counter-Screen

Causality Check: A compound that kills cells will falsely appear as an NF-κB inhibitor in a reporter assay. The CellTiter-Glo assay measures intracellular ATP, providing a direct readout of metabolic viability.

Step-by-Step Methodology:

  • Seed and treat cells exactly as described in Protocol 1 (Steps 1-4), but omit the TNF-α stimulation.

  • Incubate for 24 hours (a standard window to assess acute cytotoxicity).

  • Add CellTiter-Glo reagent (1:1 volume ratio). Lyse for 10 minutes.

  • Measure luminescence to calculate the CC50​ (Half-maximal cytotoxic concentration).

Data Presentation & Interpretation

To establish trustworthiness, all quantitative data must be synthesized to calculate the Therapeutic Index (TI). A viable kinase inhibitor should exhibit a TI > 10. Below is a representative data structure for evaluating 5-Bromo-6-methylamino-nicotinonitrile against a known standard.

CompoundNF-κB Reporter IC50​ (µM)p-IκBα Inhibition IC50​ (µM)Cytotoxicity CC50​ (µM)Therapeutic Index ( CC50​/IC50​ )
5-Bromo-6-methylamino-nicotinonitrile Assay DependentAssay DependentAssay DependentTarget: > 10
ACHP (Positive Control) 0.56 ± 0.120.85 ± 0.2015.2 ± 1.4~ 27.1
Vehicle (0.1% DMSO) N/A (Baseline)N/A> 100N/A

Data Interpretation Rules:

  • If the Reporter IC50​ closely matches the p-IκBα IC50​ , the mechanism of action is definitively confirmed as upstream kinase inhibition.

  • If the compound shows an IC50​ of 2 µM but a CC50​ of 3 µM, the observed "inhibition" is merely an artifact of cell death, and the compound fails the validation gate.

References

  • Inhibition of Human Immunodeficiency Virus Type 1 Replication in Latently Infected Cells by a Novel IκB Kinase Inhibitor Antimicrobial Agents and Chemotherapy (2006). URL:[Link]

  • Growth Inhibition of Multiple Myeloma Cells by a Novel IκB Kinase Inhibitor Cancer Research (2005). URL:[Link]

  • A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for AP-1 hits National Institutes of Health (NIH) / PubMed Central (2010). URL:[Link]

Application

determining the IC50 of 5-Bromo-6-methylamino-nicotinonitrile

An In-Depth Guide to the Determination of the IC50 Value for 5-Bromo-6-methylamino-nicotinonitrile Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Determination of the IC50 Value for 5-Bromo-6-methylamino-nicotinonitrile

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of 5-Bromo-6-methylamino-nicotinonitrile. This small molecule, identified by its IUPAC name 5-bromo-6-(methylamino)pyridine-3-carbonitrile and CAS number 1782667-42-8, possesses a nicotinonitrile scaffold.[1] The nicotinonitrile chemical structure is a recognized pharmacophore present in numerous kinase inhibitors, suggesting that a logical starting point for characterizing this compound's biological activity is to assess its potential as a kinase inhibitor.[2]

This guide offers full protocols for two complementary methodologies: a direct, enzyme-based biochemical assay and a physiologically relevant cell-based assay. It emphasizes the scientific rationale behind experimental choices and provides a framework for robust data analysis and interpretation.

The Principle of IC50 and Dose-Response Relationships

The IC50 value is a quantitative measure that indicates the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. It is a critical parameter in drug discovery for evaluating the potency of a compound.[3] The determination of an IC50 value involves treating a biological system (e.g., an isolated enzyme or a cell culture) with serially diluted concentrations of the inhibitor and measuring the resulting activity.[4]

The data are then plotted with the inhibitor concentration on the x-axis (typically on a logarithmic scale) and the percentage of inhibition on the y-axis. A sigmoidal dose-response curve is fitted to the data using non-linear regression, from which the IC50 is interpolated as the concentration that corresponds to 50% inhibition.[5][6][7]

cluster_0 Dose-Response Curve conc Inhibitor Concentration (Log Scale) resp % Inhibition curve ic50_point IC50 ic50_point->conc fifty_percent 50% fifty_percent->ic50_point origin x_axis_end origin->x_axis_end y_axis_end origin->y_axis_end

Caption: Workflow for the biochemical fluorescence-based kinase assay.

Detailed Step-by-Step Methodology

A. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer appropriate for the specific kinase being tested. A generic buffer might consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Stock: Prepare a 10 mM stock solution of 5-Bromo-6-methylamino-nicotinonitrile in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: Perform a serial dilution of the compound stock to create a range of concentrations for testing (e.g., a 10-point, 3-fold dilution series starting from 100 µM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Enzyme and Substrate: Dilute the purified kinase and its corresponding fluorescently-labeled peptide substrate in kinase buffer to their optimal working concentrations.

  • ATP Solution: Prepare an ATP solution in kinase buffer at a concentration that is 2x the final desired concentration (e.g., 2x the Km value for the specific kinase).

B. Assay Procedure (96-well plate format):

  • Add Compound: Add 5 µL of each compound dilution to the appropriate wells of a black, low-volume 96-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without enzyme for background controls.

  • Add Kinase: Add 10 µL of the diluted kinase solution to each well.

  • Pre-incubation: Mix gently on a plate shaker and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 10 µL of the 2x ATP/Substrate mixture to all wells to start the enzymatic reaction. The final volume should be 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity and should be within the linear range of the reaction. [8]6. Stop Reaction: Add 25 µL of a stop/detection reagent according to the assay kit manufacturer's instructions (e.g., a reagent containing EDTA to chelate Mg²⁺ and a developing agent).

  • Read Plate: Incubate as required by the detection reagent, then measure the fluorescence on a compatible plate reader at the appropriate excitation and emission wavelengths.

Protocol 2: Cell-Based Proliferation Assay (MTT)

This protocol measures the effect of 5-Bromo-6-methylamino-nicotinonitrile on the metabolic activity of a cancer cell line that is dependent on a specific kinase pathway for proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that indirectly measures cell viability. [9]Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. [9][10]The amount of formazan produced is proportional to the number of viable cells. [11] Causality Behind Experimental Choices:

  • Physiological Relevance: Cell-based assays provide data in a more complex biological context, accounting for factors like cell membrane permeability and the compound's stability in a cellular environment. [12][13]This helps bridge the gap between biochemical potency and cellular efficacy.

  • Indirect Measurement: A reduction in cell proliferation suggests that the compound is successfully engaging its target kinase and inhibiting the downstream signaling pathway responsible for cell growth. [14]* Serum Concentration: The presence of serum in the culture medium can affect compound activity due to protein binding. It is crucial to maintain a consistent serum concentration throughout the experiment.

Workflow for Cell-Based MTT Assay

Caption: Workflow for the cell-based MTT proliferation assay.

Detailed Step-by-Step Methodology

A. Cell Culture and Plating:

  • Cell Line Selection: Choose a human cancer cell line known to be dependent on a specific kinase for proliferation (e.g., K562 cells for Bcr-Abl kinase inhibitors). [13]2. Cell Maintenance: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and adjust the density to the predetermined optimal seeding number (typically 1,000-10,000 cells per well) in 100 µL of medium. Seed the cells into a clear, flat-bottomed 96-well plate. 4. Adherence: Incubate the plate for 24 hours to allow the cells to adhere and resume growth. [9] B. Compound Treatment:

  • Prepare Dilutions: Prepare a 2x working concentration series of 5-Bromo-6-methylamino-nicotinonitrile in culture medium from your 10 mM DMSO stock.

  • Treat Cells: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO) and no-cell "blank" wells (medium only).

  • Incubation: Incubate the plates for a period relevant to the cell doubling time, typically 48 to 72 hours.

C. MTT Assay and Data Acquisition:

  • Add MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this stock to each well (final concentration 0.5 mg/mL). [9]2. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals. [10][11]3. Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. [15]4. Read Plate: Place the plate on a shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [11]

Data Analysis and Presentation

Accurate IC50 determination requires proper data normalization and statistical analysis. [5]Software such as GraphPad Prism is highly recommended for this purpose. [16] A. Data Normalization:

  • Subtract Background: For both assays, first subtract the average background reading (wells without enzyme or cells) from all other readings.

  • Calculate Percent Inhibition: Convert the raw data (fluorescence or absorbance) into a percentage of inhibition. Use the "no inhibition" control (DMSO vehicle) as 0% inhibition (100% activity) and the background control as 100% inhibition (0% activity).

    • Formula: % Inhibition = 100 * (1 - [(Value_Sample - Value_Background) / (Value_VehicleControl - Value_Background)])

B. Curve Fitting:

  • Transform Concentration: Transform the inhibitor concentration values to their logarithm (log10).

  • Non-linear Regression: Plot % Inhibition versus the log(inhibitor concentration). Fit the data using a non-linear regression model, specifically a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response (variable slope) curve. [6][7]3. Determine IC50: The IC50 is one of the parameters calculated by the software, representing the concentration at which the curve passes through the 50% inhibition mark. [5] C. Data Presentation: The final data should be presented in a clear, tabular format summarizing the key parameters from the curve fit.

ParameterBiochemical AssayCell-Based Assay
IC50 (µM) Calculated ValueCalculated Value
95% Confidence IntervalLower - UpperLower - Upper
Hill SlopeCalculated ValueCalculated Value
R² (Goodness of Fit)Value > 0.95Value > 0.95

Table 1: Example of a summary table for presenting IC50 results.

Interpretation and Trustworthiness

  • Biochemical vs. Cellular IC50: It is common for the cellular IC50 to be higher than the biochemical IC50. This difference, often called the "cell shift," can be attributed to factors like poor membrane permeability, efflux pump activity, compound degradation, or competition with high intracellular ATP concentrations. A large shift may necessitate efforts to improve the compound's cellular properties.

  • Hill Slope: A Hill slope of approximately 1.0 suggests a standard 1:1 binding interaction. A value significantly different from 1.0 may indicate cooperativity or more complex binding mechanisms.

  • R² Value: The R-squared value indicates the goodness of fit of the regression model to the data. A value close to 1.0 signifies that the model accurately describes the dose-response relationship, increasing confidence in the calculated IC50.

  • Replication: Both technical and biological replicates are essential for a trustworthy result. The protocols should be performed on multiple independent occasions (biological replicates) to ensure the IC50 value is reproducible. [5] By employing these detailed protocols and adhering to rigorous data analysis standards, researchers can confidently and accurately determine the inhibitory potency of 5-Bromo-6-methylamino-nicotinonitrile, providing a solid foundation for further drug development efforts.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). [Source Not Available].
  • 5-Bromo-6-methylamino-nicotinonitrile. SynHet.
  • Enzyme Inhibition Kit for Metabolic Studies.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf.
  • Spotlight: Cell-based kinase assay form
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PLOS ONE.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • MTT Cell Proliferation Assay.
  • Fitting the absolute IC50. GraphPad Prism 11 Curve Fitting Guide.
  • MTT assay and its use in cell viability and prolifer
  • Immuno-oncology Cell-based Kinase Assay Service. (2023, December 18).
  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025, August 22). YouTube.
  • Drug dose-response data analysis. (2021, January 6).
  • Can I calculate the IC50 value from the Ellman assay? (2024, March 19).
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.[Source Not Available].
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC.
  • Determination of IC50 values of small-molecule inhibitors of...
  • Is anyone familiar with IC50 testing? (2014, October 15).
  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023, January 1). [Source Not Available].

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Method

Application Note: Solubility Profiling of 5-Bromo-6-methylamino-nicotinonitrile in DMSO

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Scientific Context As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Context

As a Senior Application Scientist, I approach the solubilization of small-molecule building blocks and screening library compounds not merely as a procedural step, but as a critical variable that dictates the success of all downstream biological assays. Poor solubility leads to underestimated biological activity, reduced High-Throughput Screening (HTS) hit rates, and inaccurate Structure-Activity Relationships (SAR)[1].

5-Bromo-6-methylamino-nicotinonitrile (CAS: 1782667-42-8) is a highly functionalized pyridine derivative frequently utilized in medicinal chemistry as a building block for kinase inhibitors and other targeted therapeutics. The molecule features a rigid planar aromatic core, a lipophilic bromine atom, an electron-withdrawing nitrile group, and a hydrogen-bond donating methylamino group. Understanding its behavior in Dimethyl Sulfoxide (DMSO)—the universal solvent for early-stage drug discovery—is paramount for ensuring data integrity during Fragment-Based Screening (FBS) and in vitro profiling[1].

Physicochemical Parameters & Solvation Thermodynamics

The solubility of 5-Bromo-6-methylamino-nicotinonitrile is governed by the interplay between its crystal lattice energy and its solvation energy in DMSO. DMSO is a powerful polar aprotic solvent; its sulfoxide oxygen acts as a strong hydrogen bond acceptor, which perfectly complements the methylamino H-bond donor of the compound[2].

Table 1: Physicochemical Properties & Impact on DMSO Solvation

ParameterValueImpact on Solvation Thermodynamics
Molecular Weight 212.05 g/mol Low molecular weight facilitates rapid dissolution kinetics and high molarity stock solutions.
Molecular Formula C7H6BrN3The bromine atom increases lipophilicity (LogP), which lowers aqueous solubility but maintains excellent partitioning into organic solvents like DMSO.
H-Bond Donors 1 (Methylamino -NH)Provides a strong interaction point with the H-bond accepting sulfoxide oxygen of DMSO, driving thermodynamic solubility.
H-Bond Acceptors 3 (Nitrile, Pyridine N, Amine N)Can interact with trace water impurities. Highlights the absolute necessity of using anhydrous DMSO to prevent premature precipitation.
LogP (Estimated) ~2.0 - 2.5Moderate lipophilicity ensures favorable solubility in 100% DMSO but predicts a high risk of "crashing out" upon aqueous dilution.

Solubility Assessment Workflows

To fully characterize the compound, we must evaluate both its Thermodynamic Solubility (the absolute equilibrium limit in pure solvent) and its Kinetic Solubility (the point at which a pre-dissolved DMSO stock precipitates when diluted into an aqueous assay buffer)[3][4].

G A 5-Bromo-6-methylamino-nicotinonitrile (Crystalline Powder) B Add Anhydrous DMSO (Vortex & Sonication) A->B Solubilization E Thermodynamic Solubility Assay (Shake-Flask Method) A->E Excess Solid (24h Eq.) C 50 mM DMSO Master Stock (Aliquot & Store at -20°C) B->C QC & Storage D Kinetic Solubility Assay (Aqueous Dilution) C->D 2% DMSO in Buffer

Workflow for DMSO stock preparation and solubility assessment.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers understand why a specific action is taken, thereby preventing common handling errors.

Protocol A: Preparation of 50 mM Master Stock in DMSO

Objective: Generate a stable, high-concentration stock solution for long-term storage and downstream screening.

  • Environmental Control: Weigh out the required mass of 5-Bromo-6-methylamino-nicotinonitrile powder using an analytical balance in a low-humidity, static-free environment.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (<0.005% water) to achieve a 50 mM concentration.

    • Causality: DMSO is highly hygroscopic. Moisture absorption introduces water into the solvent matrix, which drastically reduces the solubility of lipophilic halogenated compounds, leading to silent precipitation and artificially low stock concentrations[2].

  • Dissolution: Vortex the vial for 60 seconds. If particulate matter remains, subject the vial to mild water-bath sonication (room temperature) for 5–10 minutes. Avoid heating above 40°C to prevent thermal degradation.

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 50 µL) in tightly sealed, argon-purged microcentrifuge tubes. Store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles cause atmospheric condensation to form inside the tube. Aliquoting ensures the compound is only thawed once, preserving the anhydrous environment[2].

Protocol B: Kinetic Solubility Assessment (Nephelometry)

Objective: Determine the maximum aqueous concentration before the compound precipitates from the DMSO stock, simulating HTS assay conditions[4][5].

KineticWorkflow S1 Serial Dilution in 100% DMSO S2 Aqueous Transfer (Final 2% DMSO) S1->S2 S3 2h Incubation at 25°C S2->S3 S4 Nephelometry (Light Scattering) S3->S4 S5 Determine Precipitation Point S4->S5

Step-by-step logical workflow for kinetic solubility assessment via nephelometry.

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the 50 mM master stock in 100% anhydrous DMSO.

  • Aqueous Transfer: Transfer aliquots of the DMSO dilution series into a 96-well plate containing PBS (pH 7.4) such that the final DMSO concentration is exactly 2% v/v [4].

    • Causality: While higher DMSO concentrations might keep the compound in solution, 2% is the standard maximum tolerated limit for most enzymatic and cell-based assays. Exceeding this causes solvent-induced toxicity or protein denaturation[6].

  • Incubation: Seal the plate and incubate at room temperature for 2 hours.

    • Causality: Kinetic solubility is a non-equilibrium state. A 2-hour incubation provides sufficient time for supersaturated solutions to nucleate and precipitate, accurately mimicking the timeframe of a standard biochemical assay[4].

  • Measurement: Read the plate using a nephelometer (measuring light scattering). Include Nicardipine as a low-solubility control and Atenolol as a high-solubility control to validate the instrument's sensitivity[3]. The concentration at which a sharp increase in light scattering occurs is the kinetic solubility limit[7].

Protocol C: Thermodynamic Solubility (Shake-Flask LC-MS/MS)

Objective: Determine the absolute equilibrium solubility of the solid compound in pure DMSO or simulated biological fluids[3][5].

  • Solid Addition: Add an excess amount of solid 5-Bromo-6-methylamino-nicotinonitrile (e.g., 5 mg) to a glass vial.

    • Causality: Thermodynamic solubility requires the continuous presence of a solid phase in equilibrium with the dissolved phase to ensure the solution remains fully saturated[3].

  • Solvent Addition: Add 1 mL of the test solvent (e.g., 100% DMSO, Simulated Gastric Fluid, or PBS).

  • Equilibration: Seal the vial and place it on an orbital shaker at 25°C (or 37°C for bio-relevant media) for 24 to 48 hours[7].

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant 10x and 100x in DMSO, mix with acetonitrile/water, and quantify the compound concentration using LC-MS/MS (e.g., SCIEX API 4000 Q trap) against a standard curve[3].

Data Interpretation & Troubleshooting

Table 2: Expected Solubility Profiles and Assay Tolerances

Assay TypeMediumExpected RangeInterpretation / Troubleshooting
Thermodynamic 100% DMSO> 100 mMHigh solubility expected due to H-bonding. If lower, check for water contamination in the DMSO supply.
Kinetic PBS (pH 7.4) with 2% DMSO10 µM - 50 µMThe lipophilic bromopyridine core drives precipitation in aqueous media. If the assay requires >50 µM, consider adding 0.01% Tween-20 or utilizing acoustic liquid dispensing to minimize local concentration spikes during transfer.
Thermodynamic SGF (pH 1.2)ModerateThe basic methylamino group may protonate at low pH, slightly enhancing aqueous thermodynamic solubility compared to neutral PBS.

References

  • Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6 Benchchem URL
  • ADME Solubility Assay BioDuro-Global CRDMO URL
  • Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg PCBIS URL
  • Trk-IN-19 Solubility in DMSO: A Technical Guide Benchchem URL
  • Kinetic & Thermodynamic Solubility Testing WuXi AppTec URL
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Asian Journal of Chemistry URL
  • DMSO Solubility Assessment for Fragment-Based Screening NIH PMC URL

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Application

functionalization of the nitrile group in 5-Bromo-6-methylamino-nicotinonitrile

An Application Guide for the Synthetic Transformation of 5-Bromo-6-methylamino-nicotinonitrile Introduction: The Strategic Importance of the Nitrile Moiety In the landscape of modern drug discovery and development, the p...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthetic Transformation of 5-Bromo-6-methylamino-nicotinonitrile

Introduction: The Strategic Importance of the Nitrile Moiety

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of pharmacologically active molecules.[1][2] The compound 5-Bromo-6-methylamino-nicotinonitrile presents a particularly valuable starting material, offering multiple points for synthetic diversification. While the bromo and methylamino groups provide avenues for cross-coupling and derivatization, it is the nitrile group at the C3 position that serves as a uniquely versatile functional handle.

The nitrile, or cyano, group is a powerful synthetic intermediate due to its linear geometry, electronic properties, and its ability to be transformed into a wide array of other functional groups.[3] Its strong electron-withdrawing nature also influences the reactivity of the pyridine ring. This guide provides an in-depth exploration of three principal transformations of the nitrile group in 5-Bromo-6-methylamino-nicotinonitrile: hydrolysis to carboxylic acids, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. Each of these transformations unlocks a distinct class of derivatives with significant potential in medicinal chemistry.

This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural descriptions to explain the underlying chemical principles, the rationale for specific reagents and conditions, and the critical parameters that ensure successful and reproducible outcomes.

Diagram: Key Functionalization Pathways

The following diagram illustrates the primary synthetic routes discussed in this guide, originating from the common starting material.

G cluster_start Starting Material cluster_products Core Products A 5-Bromo-6-methylamino-nicotinonitrile B 5-Bromo-6-methylamino- nicotinic Acid A->B Hydrolysis (H+ or OH-) C (5-Bromo-6-methylamino-pyridin-3-yl)- methanamine A->C Reduction ([H]) D 5-(5-Bromo-6-methylamino-pyridin-3-yl)- 1H-tetrazole A->D [3+2] Cycloaddition (NaN3)

Caption: Primary transformations of the nitrile group.

Hydrolysis: Accessing Carboxylic Acid and Amide Derivatives

The hydrolysis of a nitrile is a fundamental transformation that converts the cyano group into a carboxylic acid or, as an intermediate, an amide.[4] This pathway is critical for producing analogs where a carboxylic acid may serve as a key binding element for a biological target or improve the pharmacokinetic profile of a molecule.

Scientific Rationale and Mechanistic Insight

Nitrile hydrolysis can proceed under either acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[4] A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers leads to an amide intermediate, which is subsequently hydrolyzed further under the acidic conditions to the carboxylic acid and an ammonium salt.[4]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, hydroxide (OH⁻), directly attacks the electrophilic nitrile carbon.[4] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide.[4] Continued hydrolysis of the amide under basic conditions yields a carboxylate salt, which must be neutralized in a final acidic workup step to furnish the carboxylic acid.[5]

For the substrate 5-Bromo-6-methylamino-nicotinonitrile, the choice between acidic and basic conditions must be carefully considered. The pyridine ring is generally stable to both, but harsh acidic conditions could potentially lead to undesired side reactions. Basic hydrolysis is often cleaner but requires a final acidification step.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol details the conversion of 5-Bromo-6-methylamino-nicotinonitrile to 5-Bromo-6-methylamino-nicotinic acid.

Materials:

  • 5-Bromo-6-methylamino-nicotinonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH paper/meter, separatory funnel.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-6-methylamino-nicotinonitrile (1.0 eq).

  • Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. A typical ratio is 5-10 mL of acid solution per gram of nitrile.

  • Heating: Heat the reaction mixture to reflux (typically 100-120°C) with vigorous stirring. Monitor the reaction progress by TLC or LCMS. The reaction may take several hours to reach completion.

  • Cooling and Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then further in an ice bath.

  • Neutralization: Slowly and carefully adjust the pH of the solution to approximately 3-4 by adding a 2M NaOH solution. The product is often least soluble at its isoelectric point. A precipitate of 5-Bromo-6-methylamino-nicotinic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and then a small amount of cold ethanol or ether to aid in drying.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

Data Summary Table: Hydrolysis
ParameterAcid-Catalyzed Hydrolysis
Primary Reagent H₂SO₄ / H₂O
Stoichiometry Solvent / Catalyst
Temperature 100 - 120 °C (Reflux)
Typical Time 4 - 24 hours
Workup pH adjustment to ~3-4
Product 5-Bromo-6-methylamino-nicotinic acid
Typical Yield 65 - 85%

Reduction: Synthesis of Primary Amines

Reduction of the nitrile group provides direct access to primary amines, converting a planar sp-hybridized carbon to a tetrahedral sp³-hybridized carbon. This transformation is invaluable for introducing a flexible, basic aminomethyl substituent, which can be a critical pharmacophore for interacting with biological targets or can serve as a handle for further derivatization (e.g., amide coupling).

Scientific Rationale and Reagent Selection

Two primary methods are employed for nitrile reduction: metal hydride reagents and catalytic hydrogenation.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing most polar unsaturated functional groups.[6] The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, followed by a second hydride addition to the intermediate imine.[5] The resulting di-anionic nitrogen species is then protonated during an aqueous workup to yield the primary amine. Causality: The high reactivity of LiAlH₄ necessitates strict anhydrous conditions and extreme caution during the workup, as it reacts violently with water.

  • Catalytic Hydrogenation: This method is often preferred for its milder conditions and operational simplicity, especially on a larger scale.[7][8] It involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst, such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[7] Causality: The choice of catalyst, solvent, and additives is crucial. A common side reaction is the formation of secondary amines, which occurs when the initially formed primary amine attacks the intermediate imine. This can often be suppressed by conducting the reaction in an ammonia-saturated solvent (e.g., methanolic ammonia), which provides a large excess of a competing nucleophile.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of the nitrile to (5-Bromo-6-methylamino-pyridin-3-yl)methanamine using Raney Nickel.

Materials:

  • 5-Bromo-6-methylamino-nicotinonitrile

  • Raney Nickel (50% slurry in water, use with caution - pyrophoric when dry)

  • Methanol saturated with Ammonia (7N solution in MeOH)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite® or other filtration aid

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Catalyst Preparation: In a hydrogenation vessel, carefully add Raney Nickel catalyst (approx. 10-20% by weight of the nitrile) under an inert atmosphere (e.g., Argon or Nitrogen). Wash the catalyst with anhydrous methanol to remove residual water.

  • Reaction Setup: Add a solution of 5-Bromo-6-methylamino-nicotinonitrile (1.0 eq) in methanolic ammonia to the vessel. The methanolic ammonia serves as both the solvent and the suppressant for secondary amine formation.

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 psi).

  • Reaction: Stir or shake the mixture vigorously at room temperature. Monitor hydrogen uptake and/or analyze aliquots by LCMS to determine reaction completion.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. CRITICAL: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake must be kept wet with solvent (e.g., methanol) at all times, as dry Raney Nickel is pyrophoric and can ignite upon contact with air.

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to remove any acidic impurities.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude primary amine, which can be purified by column chromatography or crystallization if necessary.

Data Summary Table: Reduction
ParameterLiAlH₄ ReductionCatalytic Hydrogenation
Primary Reagent Lithium Aluminum HydrideH₂ / Raney Nickel
Stoichiometry 1.5 - 2.0 eqCatalytic (10-20 wt%)
Solvent Anhydrous THF or Et₂OMethanolic Ammonia
Temperature 0 °C to RefluxRoom Temperature
Pressure Atmospheric50 - 100 psi H₂
Workup Careful quench (e.g., Fieser)Filtration of catalyst
Product Primary AminePrimary Amine
Typical Yield 70 - 90%80 - 95%

[3+2] Cycloaddition: Constructing the Tetrazole Bioisostere

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a highly valuable transformation in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group, offering a similar pKa and spatial arrangement of hydrogen bond donors/acceptors but with improved metabolic stability and cell permeability in many cases.[9]

Scientific Rationale and Mechanistic Insight

The reaction is a [3+2] cycloaddition between the nitrile and an azide anion.[9][10] The most common azide source is sodium azide (NaN₃). The reaction often requires a catalyst to proceed at a reasonable rate.

  • Catalysis: Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (often in the form of amine salts like triethylammonium chloride) are used as catalysts.[11][12] Causality: The catalyst coordinates to the nitrile nitrogen, activating the carbon atom towards nucleophilic attack by the azide ion. This coordination lowers the energy barrier for the cycloaddition.

  • Safety: CRITICAL WARNING: This reaction involves sodium azide and the potential in situ formation of hydrazoic acid (HN₃), which is highly toxic and explosive. Reactions must be conducted in a well-ventilated fume hood, and acidic conditions during the reaction itself should be avoided. The workup procedure involves acidification to protonate the tetrazole for extraction, which must be done carefully to safely neutralize any residual azide.

Experimental Protocol: Zinc-Catalyzed Tetrazole Formation

This protocol details the synthesis of 5-(5-Bromo-6-methylamino-pyridin-3-yl)-1H-tetrazole.

G cluster_workflow Tetrazole Synthesis Workflow A 1. Combine Nitrile, NaN3, and ZnCl2 in DMF B 2. Heat reaction mixture (e.g., 120 °C) A->B C 3. Monitor by TLC/LCMS B->C D 4. Cool & Add Water/EtOAc C->D E 5. Acidify aqueous layer with HCl to pH ~2-3 D->E Caution: HN3 formation F 6. Extract product with Ethyl Acetate E->F G 7. Dry, Filter, & Concentrate F->G H 8. Purify (Recrystallization) G->H

Caption: Workflow for zinc-catalyzed tetrazole synthesis.

Materials:

  • 5-Bromo-6-methylamino-nicotinonitrile

  • Sodium Azide (NaN₃) - HIGHLY TOXIC

  • Zinc(II) Chloride (ZnCl₂), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (HCl), (e.g., 2M)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-Bromo-6-methylamino-nicotinonitrile (1.0 eq), sodium azide (1.5-2.0 eq), and anhydrous zinc chloride (1.0-1.2 eq).

  • Solvent Addition: Add anhydrous DMF as the solvent (typically 5-10 mL per gram of nitrile).

  • Heating: Heat the reaction mixture to 110-130°C with vigorous stirring. Monitor the reaction's progress by TLC or LCMS until the starting material is consumed (typically 12-24 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing deionized water and ethyl acetate.

  • Workup and Acidification: Transfer the mixture to a separatory funnel. The product will be in the aqueous layer as its zinc salt. Separate the layers. CAREFULLY acidify the aqueous layer to pH 2-3 with 2M HCl in a well-ventilated fume hood. This step protonates the tetrazole, causing it to precipitate or become extractable, but also neutralizes excess azide.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude tetrazole can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

Data Summary Table: Cycloaddition
ParameterZinc-Catalyzed Cycloaddition
Primary Reagents NaN₃, ZnCl₂
Stoichiometry 1.5-2.0 eq NaN₃, 1.0-1.2 eq ZnCl₂
Solvent DMF, NMP
Temperature 110 - 130 °C
Typical Time 12 - 24 hours
Workup Acidification to pH ~2-3
Product 5-(Pyridin-3-yl)-1H-tetrazole derivative
Typical Yield 70 - 90%

References

  • ResearchGate. (n.d.). Methods for installing a nitrile group on a pyridine ring.
  • Manganese catalysed reduction of nitriles with amine boranes. (2024). Catalysis Science & Technology (RSC Publishing). DOI:10.1039/D4CY00813H.
  • (n.d.).
  • US3920670A, Process for hydrolysis of nitriles, Google P
  • (2025, January 2). Nickel‐Catalyzed Reductive Hydrolysis of Nitriles to Alcohols.
  • (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
  • (n.d.). Nitrile as a Versatile Directing Group for C(sp 2 )
  • (2004, November 13). Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon−Carbon Coupling Reactions.
  • (n.d.). reduction of nitriles. Chemguide.
  • (n.d.). Nitrile reduction. Wikipedia.
  • (n.d.). Conversion of nitrile to other functional groups.
  • (n.d.). Nitrile Reduction. Wordpress.
  • (n.d.).
  • (2020, October 18). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
  • (n.d.).
  • (2024, March 18). Functionalization of Alkenes with Difluoromethyl Nitrile Oxide to Access the Difluoromethylated Derivatives.
  • (n.d.).
  • (1998, June 1).
  • (2025, January 19). 20.7: Chemistry of Nitriles.
  • (2013, January 9). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciELO.
  • (2002, May 1). Nicotinamide from Nicotinonitrile by Catalytic Hydration.
  • (2024, December 5). Reactions of Nitriles. Chemistry Steps.
  • (n.d.).
  • (n.d.). Reduction of nitro compounds. Wikipedia.
  • (n.d.).
  • (n.d.). 5-Bromo-6-methylamino-nicotinonitrile. SynHet.
  • (2023, August 1). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
  • (2023, April 17). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. MDPI.
  • (n.d.). A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace.
  • (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?.
  • (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • (n.d.). nicotinonitrile. Organic Syntheses Procedure.
  • (2026, February 11). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles.
  • RU2070193C1, Process for preparing 5-bromonicotinic acid, Google P
  • (n.d.). Photocatalytic (3+3) cycloaddition of arylaminocyclopropanes with nitrones: highly diastereoselective synthesis of 1,2-oxazinan-6-amine derivatives.
  • US3876691A, Process for the hydrolysis of nitriles, Google P
  • (n.d.). 5-Bromonicotinonitrile | C6H3BrN2 | CID 736793. PubChem - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-6-methylamino-nicotinonitrile

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 5-Bromo-6-methylamino-nicotinonitrile. This resource is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5-Bromo-6-methylamino-nicotinonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you optimize your reaction outcomes and ensure the highest purity of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, presented in a practical question-and-answer format.

Q1: My reaction is incomplete, and I'm isolating a significant amount of unreacted 5-Bromo-6-chloronicotinonitrile. What's causing this and how can I improve the conversion?

A1: Incomplete conversion is a frequent issue, often stemming from the deactivation of the methylamine nucleophile or suboptimal reaction conditions.

  • Causality: The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom on 5-Bromo-6-chloronicotinonitrile with methylamine. A common, yet often overlooked, aspect of this reaction is that it can generate an acidic byproduct. If your 5-Bromo-6-chloronicotinonitrile was synthesized from its corresponding acyl chloride, residual HCl may be present. This acid will react with your methylamine nucleophile to form the non-nucleophilic methylammonium salt.[1][2] This effectively removes your reagent from the reaction, leading to a stall.

  • Troubleshooting Protocol:

    • Incorporate a Base: Add a non-nucleophilic base to the reaction mixture to scavenge any generated acid. Triethylamine (TEA) or diisopropylethylamine (DIPEA) at 1.1 to 1.5 equivalents are excellent choices.[1]

    • Use Excess Nucleophile: If methylamine is a cost-effective reagent for your scale, using it in excess (2.5 equivalents or more) allows it to act as both the nucleophile and the base.[1]

    • Ensure Starting Material Purity: Purify the 5-Bromo-6-chloronicotinonitrile before use, especially if it was prepared from the corresponding acid chloride.[3] Impurities like unreacted 5-Bromo-6-chloronicotinic acid can interfere with the reaction.[3][4]

    • Temperature and Time: While SNAr reactions on this scaffold are typically efficient, ensure you are allowing sufficient reaction time. Monitor progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] If the reaction is slow at room temperature, gentle heating (e.g., 40-50 °C) can increase the rate, but be cautious as higher temperatures can promote side reactions.

Q2: I've observed a byproduct with a mass corresponding to the displacement of both the chloro and bromo substituents. How do I prevent this di-substitution?

A2: The formation of 5,6-bis(methylamino)nicotinonitrile is a classic example of over-reaction, driven by overly forcing conditions.

  • Causality: The carbon-chlorine bond is more reactive towards nucleophilic attack than the carbon-bromine bond on the pyridine ring. This inherent selectivity allows for a clean mono-substitution under controlled conditions. However, this kinetic preference can be overcome with excessive heat or prolonged reaction times, leading to a second SNAr reaction at the C5 position.

  • Troubleshooting Protocol:

    • Control the Temperature: This is the most critical parameter. Run the reaction at room temperature or below (0 °C to RT) initially. Only apply gentle heat if the reaction is unacceptably slow. Avoid high-temperature reflux conditions.

    • Limit Excess Methylamine: While a slight excess of methylamine is beneficial, a large excess, especially when combined with heat, can drive the di-substitution. Stoichiometry of 1.1 to 2.0 equivalents of methylamine is a good starting point.

    • Monitor Reaction Progress: Use TLC or HPLC to track the consumption of the starting material and the appearance of the desired product. Stop the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-substituted byproduct.

Q3: My final product is contaminated with a polar impurity, which I suspect is 5-Bromo-6-methylamino-nicotinamide. How did this form and how can I avoid it?

A3: The presence of the nicotinamide derivative points to the hydrolysis of the nitrile group.

  • Causality: The nitrile (cyanide) group is susceptible to hydrolysis under either strongly acidic or basic conditions, particularly during the reaction workup or purification. This converts the -CN group into a -CONH₂ (amide) group. This can happen if the reaction is quenched with a strong acid or base and heated, or during purification on silica gel if protic solvents with acid/base modifiers are used for extended periods.

  • Troubleshooting Protocol:

    • Neutral Workup: Quench the reaction with a neutral or mildly basic aqueous solution, such as saturated ammonium chloride (NH₄Cl) or a dilute sodium bicarbonate (NaHCO₃) solution. Avoid using strong acids (like HCl) or strong bases (like NaOH) in the initial workup.

    • Purification Strategy: If using column chromatography, consider using a neutral stationary phase like alumina instead of silica gel, which can be slightly acidic.[6] If silica gel is necessary, ensure rapid elution and avoid leaving the compound on the column for extended periods.

    • Solvent Choice: When performing extractions, ensure the pH of the aqueous layer does not become excessively high or low.

Frequently Asked Questions (FAQs)
  • Q: What is the most common synthetic pathway for this molecule?

    • A: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction on 5-Bromo-6-chloronicotinonitrile using methylamine in a suitable solvent like Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF).[1] The 5-Bromo-6-chloronicotinonitrile precursor is typically synthesized from 5-Bromo-6-chloronicotinic acid via treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3]

  • Q: What are the critical reaction parameters to control for a clean synthesis?

    • A: The three most critical parameters are:

      • Temperature: To prevent di-substitution.

      • Stoichiometry: Using a slight excess of methylamine and a non-nucleophilic base to ensure complete reaction without promoting side products.

      • Anhydrous Conditions: Minimizing water in the reaction prevents the hydrolysis of the starting material back to 5-Bromo-6-chloronicotinic acid, which is a common impurity.[1][2][3]

  • Q: Which analytical techniques are best for identifying these byproducts?

    • A: A combination of techniques is ideal.

      • TLC/HPLC: For monitoring reaction progress and assessing purity.[5]

      • LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool for identifying byproducts by their mass-to-charge ratio. This can quickly confirm the presence of di-substituted, hydrolyzed, or unreacted species.

      • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to identify and quantify major impurities if their spectra are known.

Byproduct Summary and Prevention
Byproduct NameCommon CausePrevention & Mitigation StrategyAnalytical Signature
5-Bromo-6-chloronicotinonitrile Incomplete reaction; deactivation of nucleophile.Use a non-nucleophilic base (e.g., TEA); use a slight excess of methylamine; ensure anhydrous conditions.[1]MS: m/z ~217/219/221. HPLC: Less polar than the product.
5,6-bis(methylamino)nicotinonitrile Over-reaction due to high temperature or prolonged time.Maintain low reaction temperature (0 °C to RT); limit excess methylamine; monitor reaction closely and stop upon completion.MS: m/z ~224/226. NMR: Two distinct N-CH₃ signals.
5-Bromo-6-hydroxy-nicotinonitrile Hydrolysis of the chloro starting material by trace water.Use anhydrous solvents and reagents; run the reaction under an inert atmosphere (N₂ or Ar).[1]MS: m/z ~213/215. HPLC: More polar than the product.
5-Bromo-6-methylamino-nicotinamide Hydrolysis of the product's nitrile group during workup.Employ a neutral or mildly basic aqueous workup; avoid strong acids/bases; use caution during silica gel chromatography.MS: m/z ~242/244. NMR: Appearance of broad -NH₂ peaks.
Methylammonium Chloride Reaction of methylamine with generated HCl.Add a non-nucleophilic base like triethylamine to the reaction mixture.[1][2]Typically precipitates as a white solid, insoluble in many organic solvents.
Visualizing Byproduct Formation

The following diagram illustrates the primary reaction pathway for the synthesis of 5-Bromo-6-methylamino-nicotinonitrile and the key diversion points that lead to common byproducts.

Synthesis_Byproducts SM 5-Bromo-6-chloro- nicotinonitrile Hydrolysis_SM 5-Bromo-6-hydroxy- nicotinonitrile SM->Hydrolysis_SM Trace H2O mid1 SM->mid1 MeNH2 Methylamine (MeNH2) MeNH2->mid1 Product 5-Bromo-6-methylamino- nicotinonitrile Hydrolysis_Nitrile 5-Bromo-6-methylamino- nicotinamide Product->Hydrolysis_Nitrile Acid/Base Workup DiSub 5,6-bis(methylamino)- nicotinonitrile mid1->Product Main Pathway (Controlled Temp, Base) mid1->DiSub Excess MeNH2 + High Temp mid2

Caption: Reaction scheme showing desired product and key byproduct pathways.

References
  • Benchchem. Technical Support Center: Purification of Crude 5-Bromo-6-chloronicotinoyl chloride.
  • Benchchem. Technical Support Center: 5-Bromo-6-chloronicotinoyl Chloride Reactions.
  • Benchchem.
  • Benchchem. side reactions of 5-Bromo-6-chloronicotinoyl chloride with nucleophiles.
  • Benchchem.
  • Reddit.

Sources

Optimization

Technical Support Center: Troubleshooting Insolubility of 5-Bromo-6-methylamino-nicotinonitrile in Assays

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous insolubility of 5-Bromo-6-methylamino-nicotinonitrile (CAS: 1782667-42-8) dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous insolubility of 5-Bromo-6-methylamino-nicotinonitrile (CAS: 1782667-42-8) during in vitro screening and biochemical assays.

Mechanistic Overview: Why Does This Compound Precipitate?

5-Bromo-6-methylamino-nicotinonitrile is a highly lipophilic, planar, halogenated pyridine derivative. Its insolubility in aqueous media is driven by two primary factors:

  • High Hydrophobicity: The combination of a bromine atom and an aromatic ring severely restricts its interaction with water molecules, classifying it functionally as a "brick dust" compound.

  • Lack of Ionization at Physiological pH: The secondary methylamino group has a predicted pKa of ~0.65[1]. At any biologically relevant pH (e.g., pH 7.4), the compound remains entirely un-ionized, meaning pH adjustments will not improve its solubility.

When introduced into aqueous assay buffers, the compound rapidly exceeds its metastable zone width, leading to nucleation, colloidal aggregation, and precipitation. This results in high assay variability, false negatives (due to lack of target exposure), and false positives (due to aggregate-based enzyme inhibition or optical light scattering).

Solubilization Strategy Workflow

SolubilizationWorkflow A Solid Compound (5-Bromo-6-methylamino-nicotinonitrile) B 1. Primary Stock (10-50 mM in 100% Anhydrous DMSO) A->B Sonication & 37°C C 2. Intermediate Dilution (Serial dilution in 100% DMSO) B->C D 3. Assess Assay Type C->D E Biochemical Assay (Cell-Free) D->E F Cell-Based Assay (In Vitro) D->F G Add Surfactant (e.g., 0.01% Tween-20 / CHAPS) E->G H Complexation / Micelles (HP-β-CD or mPEG-PLGA) F->H I Rapid Aqueous Transfer (Add DMSO stock TO buffer, Final DMSO ≤ 0.5%) G->I H->I

Caption: Workflow for solubilizing highly hydrophobic compounds in in vitro assays.

Core Troubleshooting Protocols

As a standard practice, do not rely on visual inspection alone to confirm solubility. Follow these step-by-step methodologies to ensure scientific integrity and reproducibility.

Protocol A: Optimized DMSO-to-Aqueous Transfer (For Standard Screening)

Use this protocol to prevent localized precipitation during buffer transfer.

  • Primary Stock Preparation: Dissolve the solid compound in 100% anhydrous, high-purity DMSO to a concentration of 10–50 mM.

    • Causality: DMSO is highly hygroscopic. Water absorption over time reduces its solvating power. Always use fresh, desiccated DMSO.

  • Thermal Agitation: Sonicate the vial in a water bath at 37°C for 10 minutes.

    • Causality: Mechanical cavitation breaks up crystalline lattices, while mild heat increases kinetic energy to drive dissolution.

  • Intermediate Serial Dilution: Perform all serial dilutions in 100% DMSO.

    • Causality: Diluting the compound in aqueous buffer prematurely causes variable precipitation across your concentration-response curve.

  • The Transfer Step (Critical): Add the DMSO intermediate directly into the pre-warmed aqueous assay buffer while vortexing vigorously.

    • Causality: Adding aqueous buffer to a DMSO stock creates a localized water-rich gradient that triggers immediate nucleation[2]. Rapid dispersion prevents the local concentration from exceeding the solubility limit.

Self-Validating Checkpoint: To verify that the compound has not formed invisible colloidal aggregates, centrifuge an aliquot of the final assay buffer at 10,000 × g for 10 minutes. Measure the supernatant's absorbance via UV-Vis or LC-MS/MS. A drop in the expected theoretical concentration indicates precipitation, meaning you must escalate to Protocol B.

Protocol B: Advanced Formulation (When DMSO is Insufficient)

Use this protocol for sensitive cell-based assays where DMSO must be kept ≤ 0.1%, or for extreme "brick dust" behavior.

  • Cyclodextrin Complexation: Dissolve the compound in a buffer containing 10–50 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Causality: The hydrophobic cavity of HP-β-CD encapsulates the bromo-aromatic ring of the compound via steric inclusion, while the hydrophilic exterior maintains bulk aqueous solubility ()[3].

  • Polymeric Micelles: Formulate the compound using diblock copolymers like mPEG-PLGA.

    • Causality: The hydrophobic PLGA core traps the lipophilic API, while the PEG corona provides steric stabilization in water. This micellization strategy can enhance the aqueous solubility of highly hydrophobic molecules by over 40-fold ()[4].

Quantitative Excipient Limits

To maintain assay integrity, excipients used for solubilization must not interfere with biological targets or cellular viability.

Excipient / SolventMax Conc. (Cell-Based)Max Conc. (Biochemical)Mechanism of Action
DMSO ≤ 0.5% (v/v)≤ 5.0% (v/v)Disrupts crystalline lattice; acts as a polar aprotic co-solvent.
Ethanol ≤ 0.1% (v/v)≤ 2.0% (v/v)Polar protic co-solvent; high cytotoxicity limits cell-based use.
HP-β-CD ≤ 10 mM≤ 50 mMEncapsulates hydrophobic aromatic rings via steric inclusion.
Tween-20 Not Recommended≤ 0.05% (v/v)Non-ionic surfactant; lowers surface tension, prevents plastic binding.
mPEG-PLGA ≤ 1.0% (w/v)≤ 1.0% (w/v)Forms amphiphilic polymeric micelles to trap lipophilic APIs.

Frequently Asked Questions (FAQs)

Q1: My replicate wells show high standard deviations, and my IC50 curves are flat. What is happening? A1: High variability and flat dose-response curves are classic symptoms of compound precipitation. When 5-Bromo-6-methylamino-nicotinonitrile aggregates, the actual concentration of monomeric compound exposed to your target becomes inconsistent[2]. Furthermore, colloidal aggregates can physically sequester the target protein or cause light scattering in optical readouts. Implement the Self-Validating Checkpoint (centrifugation) to confirm precipitation.

Q2: Can I just increase the DMSO concentration to 2–5% to keep the compound in solution? A2: No. For cell-based assays, DMSO concentrations above 1.0% induce significant cytotoxicity and alter metabolic and inflammatory pathways, such as ROS and IL-6 production ()[5]. For biochemical assays, high DMSO can denature the target protein. Always keep final DMSO ≤ 0.5% and run a vehicle-matched control.

Q3: Can I adjust the pH of my assay buffer to improve solubility? A3: For this specific compound, pH adjustment is ineffective. Because the methylamino group has a predicted pKa of ~0.65[1], the compound remains entirely un-ionized at any biologically relevant pH (e.g., pH 6.0–8.0). You must rely on co-solvents, surfactants, or encapsulation strategies rather than pH manipulation.

Q4: The compound is sticking to the assay plates. How do I prevent this? A4: Highly lipophilic compounds readily adsorb to untreated polystyrene. Use non-binding surface (NBS) microplates and add a non-ionic surfactant like 0.01% Tween-20 or CHAPS to your biochemical assay buffer. This reduces surface tension and coats the plastic, preventing non-specific binding.

References

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. URL:[Link]

  • Xu, Z., Lin, S., Li, Q., Jiang, S., & Wang, P. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95-112. URL:[Link]

Sources

Troubleshooting

optimizing kinase assay conditions for 5-Bromo-6-methylamino-nicotinonitrile

Technical Support Center: Optimizing Kinase Assays for 5-Bromo-6-methylamino-nicotinonitrile Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FA...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Kinase Assays for 5-Bromo-6-methylamino-nicotinonitrile

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to assist researchers in optimizing biochemical kinase assays for 5-Bromo-6-methylamino-nicotinonitrile (5-Br-6-MAN; CAS 1782667-42-8) and its elaborated derivatives.

In fragment-based drug discovery (FBDD), the aminopyridine/nicotinonitrile core is a highly privileged "hinge-binding" pharmacophore. The pyridine nitrogen and exocyclic methylamine act as a canonical hydrogen bond acceptor-donor pair, mimicking the adenine ring of ATP to anchor the fragment into the kinase hinge region (e.g., interacting with Leu932 in JAK2 or Ala807 in RET)[1][2]. However, the physicochemical properties of this fragment require precise assay optimization to ensure high-fidelity data.

Section 1: Compound Handling & Preparation (FAQ)

Q: Why does my IC50 curve look flat, biphasic, or exhibit a steep Hill slope (>2) when testing 5-Br-6-MAN? A: This is a classic hallmark of compound aggregation. While 5-Br-6-MAN is a small fragment (MW 212.05), the bromine atom at position 5 provides a highly lipophilic vector designed to probe the kinase gatekeeper pocket. If the final aqueous assay buffer lacks sufficient solvation power, the fragment forms colloidal aggregates. These aggregates nonspecifically sequester the kinase enzyme, leading to false-positive inhibition and erratic dose-response curves.

Solution: Maintain a strict 1.0% to 2.0% final DMSO concentration across all assay wells. Additionally, incorporate a non-ionic detergent to disrupt micelle formation.

Table 1: Recommended Solvent Conditions & Stability

ParameterRecommended ConditionScientific Rationale
Stock Solvent 100% DMSO (Cell Culture Grade)Ensures complete dissolution of the brominated aromatic core prior to aqueous dilution.
Storage -20°C, desiccated, protected from lightPrevents photolytic debromination and oxidative degradation of the methylamine group.
Final Assay DMSO 1.0% - 2.0% (v/v)Balances fragment solubility with the maximum solvent tolerance of most recombinant kinases.
Buffer Additives 0.01% CHAPS or Triton X-100Acts as an essential surfactant to prevent colloidal aggregation and non-specific plastic binding.

Section 2: Assay Platform Selection & Troubleshooting

Q: Should I use TR-FRET or ADP-Glo for screening highly conjugated nicotinonitrile derivatives? A: The choice depends on the spectral interference profile of your specific derivatives. Nicotinonitriles with extended aromatic systems can sometimes act as fluorescent quenchers or emit autofluorescence, which confounds standard continuous fluorescence assays.

  • TR-FRET (Time-Resolved FRET): Uses long-lifetime lanthanide donors (like Europium or Terbium). By introducing a microsecond time delay between excitation and detection, TR-FRET effectively eliminates short-lived background autofluorescence generated by the fragment[3][4].

  • ADP-Glo: A universal, homogeneous luminescence assay that measures ADP production. Because it relies on a luciferase/luciferin reaction rather than fluorescence, it is completely immune to color quenching or autofluorescence, making it the gold standard for optically active fragments[5][6].

G Start Fragment: 5-Br-6-MAN Q1 Does compound auto-fluoresce or quench at assay wavelengths? Start->Q1 TRFRET TR-FRET Assay (Eu/Tb Donor, Far-Red Acceptor) Q1->TRFRET No / Minimal ADPGlo ADP-Glo Assay (Luminescence Readout) Q1->ADPGlo Yes (High Interference) Opt1 Optimize: Time-delay reduces background interference TRFRET->Opt1 Opt2 Optimize: ATP-to-ADP conversion curve validation ADPGlo->Opt2

Caption: Decision tree for selecting TR-FRET vs ADP-Glo based on fragment interference.

Section 3: Step-by-Step Experimental Protocol

Protocol: Determining IC50 using the ADP-Glo™ Kinase Assay Self-Validating Logic: To ensure the luminescence signal is strictly linear with respect to kinase activity, this protocol incorporates an ATP-to-ADP conversion curve. This internal control validates that 5-Br-6-MAN is inhibiting the kinase target and not directly interfering with the luciferase reporter enzyme[7].

Step 1: Reagent & Compound Preparation

  • Prepare 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT, 0.01% CHAPS).

  • Prepare a 3-fold serial dilution of 5-Br-6-MAN in 100% DMSO.

  • Dilute the compound series into 1X Kinase Buffer so the DMSO concentration is 4X the final desired concentration (e.g., 4% DMSO to achieve a 1% final concentration in the reaction).

Step 2: Kinase Reaction (10 µL final volume in a 384-well plate)

  • Add 2.5 µL of the diluted 5-Br-6-MAN to the assay wells.

  • Add 5 µL of the Kinase/Substrate mixture in 1X Buffer. Incubate for 15 minutes at room temperature. Causality: Pre-incubation is critical for fragment-based assays to allow the low-affinity hinge-binder to reach binding equilibrium before substrate competition begins.

  • Initiate the reaction by adding 2.5 µL of ATP (at the predetermined apparent Km concentration).

  • Incubate for 60 minutes at room temperature.

Step 3: ADP-Glo Detection

  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes[6].

  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce the luminescent signal. Incubate for 30 minutes[6].

  • Read luminescence on a plate reader (integration time 0.5–1.0 second/well).

Section 4: Advanced Troubleshooting (Kinetics & Mechanism)

Q: How do I confirm that 5-Br-6-MAN is acting as a true ATP-competitive hinge binder? A: Hinge-binding fragments like aminopyridines occupy the adenine pocket of the kinase[8][9]. To confirm ATP competition, perform the IC50 assay at multiple ATP concentrations (e.g., 0.5x, 1x, 5x, and 10x the apparent Km for ATP). Causality: If the compound is truly ATP-competitive, the measured IC50 will shift to higher values linearly as the ATP concentration increases, strictly following the Cheng-Prusoff equation. If the IC50 remains unchanged across varying ATP concentrations, the compound is likely binding allosterically or precipitating out of solution.

G Kinase Kinase (Apo State) Complex_ATP Kinase-ATP Complex (Active) Kinase->Complex_ATP + ATP Complex_Inh Kinase-Inhibitor Complex (Inactive) Kinase->Complex_Inh + 5-Br-6-MAN ATP ATP (Substrate) Inhibitor 5-Br-6-MAN (Hinge Binder) Complex_ATP->Complex_Inh ATP Competition Product ADP + Phosphoprotein Complex_ATP->Product Catalysis Complex_Inh->Kinase Reversible Kinetics

Caption: Mechanism of ATP-competitive inhibition by 5-Br-6-MAN at the kinase hinge region.

References[3] LanthaScreen Technology Overview, Thermo Fisher Scientific. Available at: https://www.thermofisher.com/us/en/home/life-science/drug-discovery/target-and-lead-identification-and-validation/kinasebiology/kinase-activity-assays/lanthascreen-technology-overview.html[7]Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553, Promega Corporation. Available at: https://www.promega.com/resources/protocols/technical-manuals/0/using-the-kinase-enzyme-systems-with-the-adp-glo-assay-protocol/[1]The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors, Current Medicinal Chemistry (PMC). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3131688/[8]Fragment-Based Design of Kinase Inhibitors: A Practical Guide, Springer Nature Experiments. Available at: https://experiments.springernature.com/articles/10.1007/978-1-4939-2694-7_11[5]ADP-Glo™ Kinase Assay Overview, Promega Corporation. Available at: https://www.promega.com/products/cell-signaling/kinase-assays/adp-glo-kinase-assay/[9]CRYSTAL STRUCTURE OF HUMAN MPS1 CATALYTIC DOMAIN IN COMPLEX WITH 6-((3-(cyanomethoxy)-4-(1-methyl-1H-pyrazol-4-yl)phenyl)amino)-2-(cyclohexylamino)nicotinonitrile, RCSB PDB (3WYX). Available at: https://www.rcsb.org/structure/3WYX[6]ADP-Glo™ Kinase Assay Technical Manual #TM313, Promega Corporation. Available at: https://www.promega.com/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/[2]Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells, ACS Omega (PMC). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10502123/[4]LanthaScreen Technology Overview, Thermo Fisher Scientific (US). Available at: https://www.thermofisher.com/us/en/home/life-science/drug-discovery/target-and-lead-identification-and-validation/kinasebiology/kinase-activity-assays/lanthascreen-technology-overview.html

Sources

Troubleshooting

stability of 5-Bromo-6-methylamino-nicotinonitrile in solution

Technical Support Center: Stability & Handling of 5-Bromo-6-methylamino-nicotinonitrile Overview 5-Bromo-6-methylamino-nicotinonitrile (CAS: 1782667-42-8) is a highly functionalized pyridine derivative featuring a nitril...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 5-Bromo-6-methylamino-nicotinonitrile

Overview 5-Bromo-6-methylamino-nicotinonitrile (CAS: 1782667-42-8) is a highly functionalized pyridine derivative featuring a nitrile group, an aryl bromide, and a secondary methylamine. While it serves as a versatile building block and screening compound in drug development, its polyfunctional nature introduces specific stability liabilities in solution. This guide provides causality-driven troubleshooting for researchers experiencing degradation, precipitation, or assay interference during their workflows.

Section 1: Chemical Stability Troubleshooting & FAQs

Q1: I prepared a stock solution in DMSO, but after a week at room temperature, my LC-MS shows a new peak with a mass shift of +18 Da. What is happening? A: A mass shift of +18 Da (+H₂O) strongly indicates nitrile hydrolysis to a primary amide. The electron-withdrawing nature of the pyridine ring activates the C≡N bond toward nucleophilic attack by trace water in the solvent[1]. Even in "anhydrous" DMSO, hygroscopic absorption over time provides enough water to drive this reaction. Causality: The pyridine nitrogen and the nitrile group synergistically withdraw electron density from the nitrile carbon, making it highly electrophilic. Solution: Store stock solutions at -20°C in tightly sealed, argon-purged vials. For long-term storage, consider using anhydrous acetonitrile (MeCN) if solubility permits, as DMSO is highly hygroscopic and accelerates water uptake.

Q2: During high-throughput screening (HTS) under ambient laboratory lighting, the concentration of the compound drops significantly. Is it light-sensitive? A: Yes. The compound contains a 5-bromo substituent on an aromatic ring, which is highly susceptible to photodebromination [2]. Exposure to UV or intense visible light induces homolytic cleavage of the C-Br bond, generating an aryl radical that subsequently abstracts a hydrogen atom from the solvent to form the debrominated product (6-methylamino-nicotinonitrile)[3]. Causality: Aryl bromides have relatively low reduction potentials and bond dissociation energies, making them prime candidates for photo-induced degradation, especially when adjacent to electron-donating amine groups that can facilitate photo-induced electron transfer (PET)[2][3]. Solution: All stock solutions and assay plates must be handled in amber tubes or under low-light conditions.

Q3: I am heating the compound in DMSO to force dissolution, but the solution turns dark yellow/brown. Why? A: Heating secondary amines and aryl halides in DMSO can trigger complex oxidative and radical pathways. DMSO is not completely inert; at elevated temperatures, it can act as an oxidant (e.g., Kornblum-type oxidations) or accelerate the degradation of aromatic amines[4][5]. Furthermore, the methylamino group can undergo oxidative dealkylation or N-oxidation under thermal stress. Solution: Never exceed 40°C when solubilizing this compound in DMSO. If sonication is required, use a water bath with strict temperature control to prevent localized superheating.

Section 2: Quantitative Stability Data

The following table summarizes the expected stability of the compound across various common laboratory conditions.

Table 1: Stability of 5-Bromo-6-methylamino-nicotinonitrile (1 mM) across various solvent systems.

Solvent SystemStorage TempLightingTimeframe% Recovery (LC-MS)Primary Degradant
DMSO (Anhydrous)-20°CDark30 Days>99%None
DMSO (Ambient)25°CDark7 Days~92%Amide (+18 Da)
DMSO (Ambient)25°CAmbient Light48 Hours<70%Debrominated (-78 Da)
MeCN/H₂O (50:50)25°CDark48 Hours~85%Amide (+18 Da)
Methanol25°CDark7 Days~95%Trace Imidate

Section 3: Mechanistic Degradation Pathways

The diagram below illustrates the three primary degradation pathways dictated by the functional groups of the molecule.

Degradation Parent 5-Bromo-6-methylamino- nicotinonitrile Hydrolysis Nitrile Hydrolysis (Acid/Base/H2O) Parent->Hydrolysis Photolysis Photodebromination (UV/Vis Light) Parent->Photolysis Oxidation Amine Oxidation (O2 / DMSO / Heat) Parent->Oxidation Amide Primary Amide Degradant Hydrolysis->Amide Acid Carboxylic Acid Degradant Amide->Acid Radical Aryl Radical Intermediate Photolysis->Radical Debrom Debrominated Product Radical->Debrom Noxide N-Oxide / Degradant Oxidation->Noxide

Chemical degradation pathways of 5-Bromo-6-methylamino-nicotinonitrile in solution.

Section 4: Self-Validating Experimental Protocol (Forced Degradation)

To definitively identify the degradation profile of your specific lot of 5-Bromo-6-methylamino-nicotinonitrile, execute this self-validating forced degradation protocol. The inclusion of parallel dark and solvent controls ensures that observed degradation is causally linked to the specific stressor, preventing false positives.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2.12 mg of the compound in 10.0 mL of anhydrous Acetonitrile (MeCN) to yield a 1 mM stock. (Causality: Avoid DMSO for forced degradation to prevent solvent-mediated oxidation artifacts from confounding the results).

  • Hydrolytic Stress (Acid/Base):

    • Acidic: Mix 100 µL stock with 900 µL 0.1 M HCl.

    • Basic: Mix 100 µL stock with 900 µL 0.1 M NaOH.

    • Control: Mix 100 µL stock with 900 µL LC-MS grade H₂O.

    • Incubation: Seal and heat at 40°C for 24 hours in the dark.

  • Photolytic Stress:

    • Aliquot 1 mL of stock into a clear glass HPLC vial.

    • Aliquot 1 mL of stock into an amber glass HPLC vial wrapped in aluminum foil (Dark Control).

    • Incubation: Expose both vials to a broad-spectrum Xenon lamp (or ambient window light) for 24 hours at 25°C. The dark control isolates thermal degradation from true photolysis.

  • Thermal/Oxidative Stress:

    • Aliquot 1 mL of stock into a vial, purge with Oxygen gas for 30 seconds, and seal tightly.

    • Incubation: Heat at 60°C for 48 hours in the dark.

  • Quenching & Analysis:

    • Neutralize the hydrolytic samples immediately before analysis (add equimolar NaOH to the acid tube, and HCl to the base tube).

    • Dilute all samples 1:10 in the initial LC mobile phase (e.g., 5% MeCN in water with 0.1% Formic Acid).

    • Analyze via LC-MS/MS using a C18 column. Monitor for the parent mass (m/z ~213 [M+H]⁺) and expected degradants (m/z ~231 for amide, m/z ~134 for debrominated).

Workflow Start Prepare 1 mM Stock (Anhydrous MeCN) Split Aliquot into Stress Conditions Start->Split Cond1 Thermal/Oxidative (60°C, O2, Dark) Split->Cond1 Cond2 Photolytic Stress (UV/Vis vs. Dark Control) Split->Cond2 Cond3 Hydrolytic Stress (pH 1 & pH 13 vs. H2O) Split->Cond3 Quench Neutralize & Dilute (MeCN/H2O) Cond1->Quench Cond2->Quench Cond3->Quench Analyze LC-MS/MS Analysis (Quantify % Remaining) Quench->Analyze

Self-validating forced degradation workflow for stability assessment.

References

  • Milić DR, Opsenica DM, Adnađević B, Šolaja BA. "NaY Zeolite: A Useful Catalyst for Nitrile Hydrolysis." Molecules (2000).
  • Zeng L, et al. "Photoreduction of various aryl bromides and chlorides via TS-conPET process with far red light.
  • Devery JJ, et al. "High-throughput Synthesis and Screening of Iridium(III) Photocatalysts for the Fast and Chemoselective Dehalogenation of Aryl Bromides.
  • Bhat et al. "I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis." RSC Advances (2024).
  • Wang M, et al. "Dimethyl Sulfoxide-Accelerated Reductive Deamination of Aromatic Amines with T-BuONO in Tetrahydrofuran.

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of 5-Bromo-6-methylamino-nicotinonitrile

Welcome to the Technical Support Center for 5-Bromo-6-(methylamino)pyridine-3-carbonitrile . This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-6-(methylamino)pyridine-3-carbonitrile . This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges when assigning the nuclear magnetic resonance (NMR) spectra of this highly substituted heterocyclic compound.

Due to the presence of multiple quadrupolar nuclei ( 14 N, 79/81 Br), restricted bond rotations, and heavily biased electronic distribution from competing electron-withdrawing (-CN) and electron-donating (-NHCH 3​ ) groups, the NMR interpretation of this molecule requires advanced troubleshooting strategies.

Expected NMR Parameters & Electronic Causality

To establish a baseline for your assignments, refer to the expected chemical shifts below. The values are heavily influenced by the push-pull resonance system of the pyridine ring. For instance, the C-3 carbon is unusually shielded because it sits directly para to the strongly electron-donating methylamino group at C-6, receiving significant π -electron density.

Quantitative Data Summary
NucleusPositionExpected Shift (ppm)MultiplicityCoupling ( J )Assignment Rationale & Causality
1 H H-28.40 – 8.60Doublet (d)~2.0 HzMost deshielded proton; flanked by the electronegative N1 and the electron-withdrawing -CN group.
1 H H-48.00 – 8.20Doublet (d)~2.0 HzDeshielded by -CN and -Br; exhibits a 4J meta-coupling to H-2[1].
1 H -NH5.50 – 6.50Broad Quartet (br q)~4.5 - 5.0 HzBroadened by 14 N quadrupolar relaxation and intermediate chemical exchange rates[2].
1 H -CH 3​ 2.90 – 3.10Doublet (d)~4.5 - 5.0 Hz 3J coupled to the adjacent -NH proton.
13 C C-6~158.0Quaternary (Cq)-Highly deshielded by the directly attached electronegative methylamino nitrogen.
13 C C-2~152.0Methine (CH)-Deshielded α -carbon; lacks resonance shielding from the C-6 amino group.
13 C C-4~140.0Methine (CH)-Meta to the amino group, ortho to -CN and -Br.
13 C -CN~117.0Quaternary (Cq)-Typical chemical shift for a conjugated nitrile carbon.
13 C C-5105.0 – 110.0Quaternary (Cq)-Shielded by both the ortho-amino resonance and the "heavy atom effect" of Bromine.
13 C C-395.0 – 100.0Quaternary (Cq)-Exceptionally shielded due to strong π -donation from the para-methylamino group.
13 C -CH 3​ 28.0 – 30.0Methyl (CH 3​ )-Standard N-methyl aliphatic carbon shift.

Standard NMR Acquisition Workflow

Follow this logical progression to build a self-validating assignment system.

NMR_Workflow Start Sample Prep: 5-Bromo-6-methylamino-nicotinonitrile H1_NMR 1D 1H NMR Check H-2/H4 & NH/CH3 Start->H1_NMR Decision1 Are NH/CH3 signals broad or split? H1_NMR->Decision1 C13_NMR 1D 13C NMR Identify Quaternary Carbons Decision2 Are C-Br or C-CN signals missing? C13_NMR->Decision2 Decision1->C13_NMR No VT_NMR Variable Temp (VT) NMR or D2O Exchange Decision1->VT_NMR Yes VT_NMR->C13_NMR Optimize_D1 Increase D1 Delay (5-10s) Decision2->Optimize_D1 Yes HSQC 2D HSQC Assign C2, C4, CH3 Decision2->HSQC No Optimize_D1->HSQC HMBC 2D HMBC Assign C3, C5, C6, CN HSQC->HMBC Final Complete Spectral Assignment HMBC->Final

Workflow for NMR acquisition and spectral assignment of 5-bromo-6-(methylamino)nicotinonitrile.

Troubleshooting FAQs

Q1: The signals for the methylamino group (-NH and -CH 3​ ) are extremely broad or appear as multiple overlapping sets of peaks. What is causing this? A1: This is caused by restricted rotation around the C6–N bond. Because the lone pair on the amino nitrogen delocalizes into the electron-deficient pyridine ring (enhanced by the -CN group), the C6–N bond gains partial double-bond character. This creates rotamers that exchange at an intermediate rate on the NMR timescale, causing severe line broadening. Furthermore, the 14 N nucleus has a quadrupole moment that induces fast relaxation of adjacent protons[2]. To resolve this, perform a Variable Temperature (VT) NMR experiment at 80°C in DMSO- d6​ to reach the fast-exchange limit, which will sharpen the peaks.

Q2: I observe two doublets in the aromatic region with a small coupling constant (~2 Hz). How do I definitively assign which is H-2 and which is H-4? A2: The ~2 Hz coupling is a classic 4J meta-coupling between H-2 and H-4 across the C-3 carbon[1]. To distinguish them, use a 2D HMBC experiment. H-2 will show a strong 3J correlation to the nitrile carbon (-CN) and C-6, but no correlation to C-5. Conversely, H-4 will show a 3J correlation to C-2, C-6, and the nitrile carbon.

Q3: My 13 C NMR spectrum is missing signals for the C-Br (C-5) and C-CN (C-3) carbons. Is my compound degraded? A3: Likely not. Quaternary carbons—especially those attached to heavy halogens (C-Br) or in highly electron-deficient environments (C-CN)—lack attached protons to provide efficient dipole-dipole relaxation. This results in exceptionally long T1​ relaxation times. If your repetition delay is too short, these signals saturate and disappear into the baseline. See Protocol B below to optimize your acquisition.

Q4: The chemical shifts of my pyridine ring protons change significantly between different batches. Why? A4: Pyridine rings are highly sensitive to trace acids[2]. Even minor acidic impurities in your solvent (e.g., DCl in CDCl 3​ ) can partially protonate the pyridine nitrogen (N1), forming a pyridinium species. This significantly deshields the ring protons, especially the α -proton (H-2), shifting it further downfield[2]. Ensure your samples are completely neutral, or add a trace amount of K 2​ CO 3​ to the NMR tube to guarantee the free-base form.

Experimental Protocols

Protocol A: D 2​ O Exchange for Resolving Methylamino Signals

This protocol creates a self-validating system to confirm the assignment of the -NH and -CH 3​ groups by decoupling them via chemical exchange.

  • Initial Acquisition: Dissolve 15–20 mg of 5-bromo-6-(methylamino)nicotinonitrile in 0.6 mL of anhydrous CDCl 3​ or DMSO- d6​ . Acquire a standard 1D 1 H NMR spectrum (16 scans).

  • Deuterium Addition: Remove the NMR tube from the spectrometer and add 1–2 drops (~10–20 µL) of Deuterium Oxide (D 2​ O).

  • Equilibration: Cap the tube tightly and shake vigorously for 30–60 seconds to ensure complete biphasic mixing and proton-deuterium exchange at the amine.

  • Re-acquisition: Place the sample back into the spectrometer, re-shim the magnetic field (the lock signal will have shifted slightly), and acquire a second 1 H NMR spectrum.

  • Validation: Compare the spectra. The broad -NH signal (~5.5–6.5 ppm) will disappear. The -CH 3​ doublet (~3.0 ppm) will collapse into a sharp singlet, definitively proving that the original splitting was due to 3J coupling with the exchangeable -NH proton.

Protocol B: Optimizing 13 C Acquisition for Quaternary Carbons

Use this methodology to recover "missing" C-3 and C-5 signals caused by long T1​ relaxation times.

  • Parameter Adjustment: Open the 1D 13 C NMR acquisition parameters in your spectrometer software.

  • Relaxation Delay ( D1​ ): Increase the D1​ delay from the standard 1–2 seconds to 5–10 seconds . This allows the quaternary carbons sufficient time to return to thermal equilibrium between pulses.

  • Pulse Angle: Set the excitation pulse angle to 30° or 45° (rather than a full 90° pulse) to prevent complete signal saturation during the extended acquisition.

  • Signal Averaging: Increase the number of scans (NS) to a minimum of 1024 to boost the signal-to-noise ratio for these insensitive nuclei.

  • Alternative (Paramagnetic Agent): If spectrometer time is strictly limited, add 1–2 mg of Chromium(III) acetylacetonate [Cr(acac) 3​ ] directly to the NMR tube. This paramagnetic relaxation agent drastically shortens T1​ times, allowing for rapid acquisition of quaternary carbons without long D1​ delays.

References

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-330. AIP Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Compound Interference in Fluorescence-Based Assays

Welcome to the Assay Development Technical Support Center. As a Senior Application Scientist, I frequently encounter a common pitfall in high-throughput screening (HTS) and assay development: the assumption that a change...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development Technical Support Center. As a Senior Application Scientist, I frequently encounter a common pitfall in high-throughput screening (HTS) and assay development: the assumption that a change in fluorescence directly correlates with biological activity. In reality, chemical libraries are fraught with compounds that interact with light, leading to a high rate of false positives and false negatives.

This guide is designed to help researchers systematically diagnose, understand, and mitigate compound-mediated interference—specifically autofluorescence, quenching, and the inner filter effect (IFE)[1][2].

Diagnostic Workflow: Identifying the Source of Interference

Before altering your assay chemistry, you must identify the physical mechanism of the interference. The following logical workflow provides a self-validating system to pinpoint the artifact. If a compound flags as a "hit" but exhibits anomalous fluorescence parameters, run it through this diagnostic tree.

InterferenceWorkflow Start Observe Anomalous Fluorescence Signal CheckAuto Does the compound emit fluorescence alone? Start->CheckAuto Autofluorescence Autofluorescence (False Positive/Negative) CheckAuto->Autofluorescence Yes CheckAbs Does the compound absorb at Ex or Em wavelengths? CheckAuto->CheckAbs No IFE Inner Filter Effect (IFE) or Quenching CheckAbs->IFE Yes (Abs > 0.1) CheckScat Is the compound insoluble or precipitating? CheckAbs->CheckScat No Scattering Light Scattering CheckScat->Scattering Yes TrueHit Target-Specific Activity (True Hit) CheckScat->TrueHit No

Diagnostic decision tree for identifying compound-mediated fluorescence interference.

FAQ & Troubleshooting: Compound Autofluorescence

Q: Why do certain compounds in my library cause massive spikes in baseline fluorescence? A: Many small molecules contain conjugated pi-electron systems or aromatic rings that inherently absorb light and emit fluorescence. In gain-of-signal assays, these compounds masquerade as false positives[1]. In loss-of-signal assays, they can mask true inhibition, leading to false negatives. The causality is simple: the detector cannot distinguish between photons emitted by your assay probe and photons emitted by the compound itself.

Q: How can I definitively confirm and bypass autofluorescence? A: You must decouple the compound's optical properties from the biological assay. The most robust mitigation strategy is spectral shifting. Most library compounds autofluoresce in the blue/green spectrum (excitation 350-480 nm, emission 400-550 nm)[1][2]. By shifting your assay to the red or far-red spectrum, you bypass the interference window.

Protocol: Autofluorescence Identification and Spectral Mitigation

Self-Validating Principle: A true biological hit will only fluoresce in the presence of the complete assay system. An autofluorescent compound will fluoresce in buffer alone.

  • Prepare Compound-Only Controls: Dispense the suspected compound into a microplate containing only assay buffer—strictly no cells, no enzymes, and no fluorescent probes[3].

  • Match Assay Conditions: Include a vehicle-only control (e.g., DMSO) at the exact final concentration used in the primary assay.

  • Acquire Baseline Reads: Read the plate using the exact filter sets, excitation/emission wavelengths, and exposure times as your primary assay.

  • Analyze Dose-Dependency: A dose-dependent increase in fluorescence in the compound-only wells definitively confirms autofluorescence[3].

  • Implement Spectral Shift: If autofluorescence is confirmed, re-optimize the assay using a red-shifted fluorophore (see Table 1).

Table 1: Spectral Shifting Strategies for Autofluorescent Compounds

Original FluorophoreExcitation/Emission (nm)Interference RiskRecommended Red-Shifted AlternativeExcitation/Emission (nm)
Hoechst 33342350 / 461High (Blue)DRAQ5646 / 697
FITC / GFP490 / 525Moderate (Green)Alexa Fluor 647 / Cy5650 / 670
PE / Rhodamine546 / 575Low-Moderate (Yellow/Orange)Alexa Fluor 700702 / 723

FAQ & Troubleshooting: The Inner Filter Effect (IFE) and Quenching

Q: My dose-response curves are plateauing early or showing a bell-shaped response. What is happening? A: You are likely observing the Inner Filter Effect (IFE) or collisional quenching. While both reduce the observed fluorescence, their causal mechanisms differ. Quenching involves non-radiative energy transfer through direct molecular contact between the compound and the fluorophore. The IFE is a purely optical phenomenon where the compound absorbs the excitation light before it reaches the fluorophore (Primary IFE), or absorbs the emitted light before it reaches the detector (Secondary IFE)[4][5].

IFEMechanism Light Excitation Light Source PrimaryIFE Primary IFE Compound absorbs Ex Light->PrimaryIFE Ex Photons Fluorophore Assay Fluorophore PrimaryIFE->Fluorophore Attenuated Ex SecondaryIFE Secondary IFE Compound absorbs Em Fluorophore->SecondaryIFE Em Photons Detector Detector (PMT/CCD) SecondaryIFE->Detector Attenuated Em

Mechanism of Primary and Secondary Inner Filter Effects attenuating fluorescence.

Q: How do I correct for the Inner Filter Effect without discarding my data? A: If a compound's absorbance at the excitation or emission wavelength exceeds 0.1 OD, IFE is significantly distorting your data (yielding up to 10% error or more)[4][5][6]. You can mathematically correct for this by measuring the absorbance of the compound at both wavelengths.

Protocol: Mathematical Correction of the Inner Filter Effect

Self-Validating Principle: By quantifying the exact amount of light absorbed by the compound, we can calculate the theoretical unattenuated fluorescence using the Beer-Lambert relationship[7].

  • Measure Observed Fluorescence ( Fobs​ ): Record the fluorescence intensity of the assay well containing the compound.

  • Measure Absorbance ( Aex​ and Aem​ ): Using a UV-Vis spectrophotometer or absorbance microplate reader, measure the absorbance of the compound (in assay buffer) at the exact excitation wavelength ( Aex​ ) and emission wavelength ( Aem​ ) used in the fluorescence assay[4].

  • Apply the Correction Factor: Calculate the corrected fluorescence ( Fcorr​ ) using the standard IFE correction equation[8]:

    Fcorr​=Fobs​×102Aex​+Aem​​

    (Note: This formula assumes fluorescence is measured from the center of the well/cuvette. For microplates read from the top or bottom, pathlength corrections must be applied based on the specific geometry of the reader and the sample volume).

  • Validate with Dilution: To prove the correction worked, perform a serial dilution of the sample. If IFE was the sole issue, the corrected fluorescence values ( Fcorr​ ) should now scale linearly with fluorophore concentration[4][5].

Universal Mitigation: Time-Resolved Fluorescence (TR-FRET)

Q: I cannot change my fluorophores, and mathematical corrections are too low-throughput for my 100,000-compound screen. What is the most robust assay architecture to deploy? A: Transition your assay to Time-Resolved Fluorescence Energy Transfer (TR-FRET). Standard prompt fluorescence assays measure light emission nanoseconds after excitation, which perfectly overlaps with the emission timeframe of autofluorescent library compounds[1].

TR-FRET utilizes lanthanide chelates (e.g., Europium or Terbium) which have exceptionally long emission half-lives (milliseconds)[2].

  • The Causality: The instrument excites the sample with a flash of light, but waits for a delay period (typically 50-100 microseconds) before opening the detector. During this delay, all short-lived background autofluorescence from compounds, plastics, and biological matter decays to zero. The detector only captures the long-lived emission from the lanthanide, effectively eliminating autofluorescence interference.

  • The Bonus: Because TR-FRET relies on a ratiometric readout (Acceptor emission / Donor emission), it inherently normalizes against mild IFE, light scattering, and well-to-well volume variations[7][9].

References
  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI. Source: NIH.
  • Technical Support Center: Mitigating Autofluorescence in High-Content Screening (HCS) - Benchchem. Source: Benchchem.
  • Technical Support Center: Correcting for the Inner Filter Effect in Fluorescence Assays - Benchchem. Source: Benchchem.
  • What is the Inner Filter Effect? - Edinburgh Instruments. Source: Edinburgh Instruments.
  • Automatic Correction of Inner Filter Effect – App Note for Labbot. Source: Labbot.
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI. Source: NIH.
  • Example compound interference in a TR-FRET assay - Assay Guidance Manual - NCBI. Source: NIH.
  • How can I correct the fluorescence measurements due to inner filter effect in protein-ligand systems? - ResearchGate. Source: ResearchGate.
  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - NCBI. Source: NIH.

Sources

Optimization

Nicotinonitrile Synthesis Support Center: Reaction Time &amp; Temperature Optimization

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I frequently consult with research teams and process engineers struggling to balance conversion rates with product selectivity in nicotinoni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I frequently consult with research teams and process engineers struggling to balance conversion rates with product selectivity in nicotinonitrile (3-cyanopyridine) synthesis. Whether you are scaling up the vapor-phase ammoxidation of 3-picoline for industrial production or utilizing microwave-assisted multicomponent reactions for library synthesis, the thermodynamic and kinetic parameters dictate your success.

This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure your synthetic workflows are robust, reproducible, and self-validating.

Mechanistic Workflow & Parameter Optimization

To optimize a reaction, we must first map the causal relationships between our inputs and the catalytic cycle. The diagram below illustrates the continuous vapor-phase ammoxidation pathway, highlighting where temperature and contact time exert their primary mechanistic influence.

G cluster_0 Vapor-Phase Ammoxidation Reactor cluster_1 Critical Control Parameters Start 3-Picoline Feed Mix Vaporization & Mixing NH3, Air, H2O Start->Mix React V2O5/TiO2 Catalytic Bed Redox Cycle (V5+ ↔ V4+) Mix->React Cool Quench & Absorption React->Cool Optimal Conditions Waste COx & Tar (Over-oxidation) React->Waste Excess Temp/Time Product Nicotinonitrile (Target Product) Cool->Product Temp Temperature (355-370°C) Drives Activation Energy Temp->React Time Contact Time (1.5-2.0s) Dictates Selectivity Time->React

Workflow and parameter optimization for vapor-phase ammoxidation of 3-picoline.

Standardized Experimental Protocols

A protocol is only as good as its internal validation mechanisms. Below are two distinct methodologies: the industrial-standard ammoxidation and the modern lab-scale multicomponent synthesis.

Protocol A: Continuous Vapor-Phase Ammoxidation of 3-Picoline

This method utilizes a fixed-bed reactor and a V2O5/TiO2 catalyst system. The causality of this design relies on the continuous oxidation and reduction of vanadium species (V5+ to V4+)[1].

Step 1: Catalyst Pre-treatment (Self-Validation Step)

  • Action: Load 5 g of V2O5/TiO2 catalyst (mixed 1:1 with corundum for thermal distribution) into a quartz fixed-bed reactor[2]. Heat to 200 °C at a ramp rate of 10 °C/min under a 10 L/h flow of argon saturated with 3-picoline[2].

  • Causality: Pre-treating the catalyst with 3-picoline forms a picolinium cation layer on the surface, which eliminates the standard induction period and stabilizes initial selectivity[2].

  • Validation: Confirm catalyst activation via IR spectroscopy (presence of picolinium cation bands) before initiating the main feed[2].

Step 2: Feed Vaporization and Mixing

  • Action: Pump 3-picoline, ammonia, air, and water into a mixing tank. Maintain a strict molar ratio of 3-picoline : NH3 : Air : H2O at approximately 1 : 4.4 : 28.4 : 8.5[2].

  • Causality: Ammonia transforms total oxidation sites into selective sites for nitrile synthesis and prevents the deep oxidation of the pyridine ring.

Step 3: Catalytic Conversion

  • Action: Pass the vaporized mixture through the catalyst bed maintained at 355–370 °C[2][3]. Adjust flow rates to achieve a precise contact time of 1.5 seconds[2].

  • Causality: At 365–370 °C, the V5+/V4+ transformation is thermodynamically favored for selective ammoxidation[1][3]. Contact times exceeding 2.0 seconds lead to consecutive oxidation of the newly formed nicotinonitrile into CO and CO2.

Step 4: Product Recovery

  • Action: Cool the effluent rapidly and pass it through a three-stage absorption tower, followed by continuous toluene extraction[3].

  • Validation: Analyze the organic phase via GC-FID. A successful run should yield >90% molar conversion with >80% selectivity toward nicotinonitrile[2][3].

Protocol B: Lab-Scale Microwave-Assisted Multicomponent Synthesis

For medicinal chemistry applications requiring substituted 2-amino-3-cyanopyridines, solvent-free microwave synthesis offers superior atom economy[4].

Step 1: Reagent Mixing

  • Action: In a microwave-safe vessel, combine acetophenone (10 mmol), benzaldehyde (10 mmol), malononitrile (10 mmol), and ammonium acetate (15 mmol)[4].

  • Causality: This four-component Knoevenagel-Michael cascade requires ammonium acetate as both the nitrogen source and the base to drive the initial enamine formation.

Step 2: Catalysis and Heating

  • Action: Add 50 mg of GO/IL/ZnxCly catalyst[4]. Irradiate at 110 °C for exactly 40 minutes under solvent-free conditions[4].

  • Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the benzaldehyde spot confirms the completion of the rate-limiting Knoevenagel condensation.

Quantitative Optimization Data

To facilitate rapid decision-making, I have summarized the kinetic and thermodynamic optimization data for both synthesis routes.

Table 1: Effect of Temperature and Contact Time on 3-Picoline Ammoxidation (V2O5/TiO2 Catalyst)

Temperature (°C)Contact Time (s)3-Picoline Conversion (%)Nicotinonitrile Selectivity (%)Target Outcome
3551.535.084.0High selectivity, low conversion[2]
3621.543.082.0Balanced intermediate state[2]
3701.890.980.5Optimal industrial yield [1][3]
4002.5>95.0<60.0Severe over-oxidation / Tar formation

Table 2: Time-Temperature Matrix for Microwave-Assisted Multicomponent Synthesis

Temperature (°C)Reaction Time (min)SolventIsolated Yield (%)Observation
8060Ethanol42.0Incomplete cyclization
11040Solvent-free57.0Optimal thermodynamic balance [4]
13020Solvent-free48.0Product degradation / side reactions

Troubleshooting Guide (Q&A)

Q: My ammoxidation reaction is producing high levels of carbon oxides (CO/CO2) and tar, and my nicotinonitrile yield is dropping. What is the root cause? A: This is a classic symptom of thermal runaway or excessive contact time. Mechanistically, the active species in your catalyst (typically V6O13 and V2O5) are highly active[1]. If the temperature exceeds 380 °C or the contact time surpasses 2.0 seconds, the primary product (nicotinonitrile) undergoes consecutive deep oxidation.

  • Actionable Fix: Immediately reduce the reactor temperature to 365 °C[3]. If tar persists, increase the space velocity of your feed gas to reduce the contact time to 1.5 seconds[2].

Q: The conversion of 3-picoline is stalling below 40%, even with a freshly calcined catalyst. How do I push the reaction forward? A: Low conversion with high selectivity indicates insufficient activation energy or poor catalyst-substrate interaction. If your temperature is below 360 °C, the V5+ to V4+ reduction step becomes the bottleneck[1]. Alternatively, your ammonia ratio might be too low.

  • Actionable Fix: Verify that your 3-picoline to ammonia molar ratio is at least 1:1.5 (preferably higher, up to 1:4.4)[2][3]. Ammonia is required to transform total oxidation sites into selective ammoxidation sites. Gradually increase the bed temperature to 370 °C[3].

Q: In the lab-scale multicomponent synthesis, my yields drop significantly when using electron-withdrawing substituents on the benzaldehyde ring. Why? A: Electronic effects heavily influence the initial Knoevenagel condensation and subsequent Michael addition. Electron-withdrawing groups (e.g., -NO2, -CF3) on the benzaldehyde reduce the nucleophilic susceptibility of the intermediate, slowing down the cyclization step[4].

  • Actionable Fix: For electron-deficient substrates, increase the reaction time from 40 minutes to 60 minutes while maintaining the temperature at 110 °C to allow the slower cyclization step to reach thermodynamic completion[4].

Frequently Asked Questions (FAQs)

Q: Can I use pure oxygen instead of air to accelerate the ammoxidation process? A: No. Using pure oxygen drastically alters the oxygen partial pressure, leading to uncontrolled exothermic oxidation (combustion) of 3-picoline rather than selective ammoxidation. Air provides the necessary dilution (via nitrogen) to act as a thermal buffer, keeping the reaction within the safe 355–370 °C window[2][3].

Q: How does catalyst pre-treatment affect the required reaction time? A: Pre-saturating the catalyst with 3-picoline at 200 °C prior to the reaction forms a stabilizing picolinium cation layer[2]. This eliminates the "induction period" where unconditioned catalysts typically exhibit poor initial selectivity, allowing you to achieve steady-state optimal yields immediately upon reaching the target contact time of 1.5 seconds[2].

Q: Is it possible to synthesize nicotinonitrile by dehydrating nicotinamide instead? A: Yes, though industrially, the reverse (hydration of nicotinonitrile to nicotinamide) is more common. Hydrolysis of nicotinonitrile to nicotinamide occurs efficiently in high-temperature liquid water (200–270 °C) for 30–300 minutes[5]. Driving the equilibrium backward to the nitrile requires aggressive dehydrating agents (like POCl3 or P2O5) and elevated temperatures, which is generally less atom-economical than direct ammoxidation.

References

  • US7795169B2 - Process for preparing cyanopyridines and suitable catalysts therefor. Google Patents.
  • CN104961678A - Production process of 3-cyanopyridine. Google Patents.
  • Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. ResearchGate. Available at:[Link]

  • Ammoxidation of 3-picoline over antimony promoted VPO catalysts and alumina supported Sb-VPO catalyst. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

  • Eco-friendly and recyclable ionic liquid–zinc chloride catalyst supported on graphene oxide from Nypa fruticans husk for green synthesis of 2-amino-3-cyanopyridine derivatives. RSC Advances. Available at:[Link]

  • CN101270083A - Method for preparing nicotinamide by non-catalytic hydrolysis of nicotinamide in high-temperature liquid aqueous medium. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

confirming the biological target of 5-Bromo-6-methylamino-nicotinonitrile

Target Deconvolution Comparison Guide: Confirming the Biological Target of 5-Bromo-6-methylamino-nicotinonitrile As a Senior Application Scientist, translating a phenotypic hit into a validated molecular target is the mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Deconvolution Comparison Guide: Confirming the Biological Target of 5-Bromo-6-methylamino-nicotinonitrile

As a Senior Application Scientist, translating a phenotypic hit into a validated molecular target is the most critical bottleneck in small-molecule drug discovery. The compound 5-Bromo-6-methylamino-nicotinonitrile (CAS 1782667-42-8) represents a highly versatile, low-molecular-weight fragment (MW: 212.05 Da). Its structural features—a hydrogen-bonding nitrile, a methylamino group, and a highly reactive C5-bromo substituent—make it an ideal candidate for diverse target deconvolution strategies.

This guide objectively compares three orthogonal methodologies to confirm the biological target of this compound: Surface Plasmon Resonance (SPR) , Cellular Thermal Shift Assay (CETSA) , and Affinity-Based Protein Profiling (AfBPP) .

Objective Comparison of Target Confirmation Technologies

Selecting the correct target confirmation assay requires balancing throughput, physiological relevance, and the need for chemical modification. Below is a comparative data matrix evaluating the performance of each technology.

Performance MetricSPR (Surface Plasmon Resonance)CETSA (Cellular Thermal Shift Assay)AfBPP (Affinity-Based Protein Profiling)
Primary Principle Refractive index change upon bindingLigand-induced thermodynamic stabilizationCovalent capture and LC-MS/MS enrichment
Biological Context In vitro (Purified recombinant protein)In cellulo (Intact cells or lysates)In cellulo / In vivo (Intact cells)
Sensitivity (Affinity) 1 mM to 10 pM[1]100 µM to 1 nM10 µM to 1 nM
Throughput High (Automated 384-well microfluidics)Medium (96/384-well AlphaScreen/Western)Low (Proteomic LC-MS/MS bottleneck)
Probe Modification None (Target is immobilized)None (Label-free target engagement)Extensive (Requires PAL/Biotin tags)[2]
Primary Output Kinetics ( kon​ , koff​ ) and Affinity ( KD​ )Cellular EC50​ and Thermal Shift ( ΔTm​ )Unbiased Proteome-wide Target ID

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating internal controls to eliminate false positives and artifacts.

Protocol A: SPR-Based Fragment Screening (Label-Free, In Vitro)

Causality & Rationale: Fragments like 5-Bromo-6-methylamino-nicotinonitrile typically exhibit rapid association/dissociation kinetics and weak affinities (micromolar range). SPR is exceptionally sensitive to low-molecular-weight analytes and provides real-time kinetic resolution without requiring compound modification[1].

  • Step 1: Surface Preparation: Immobilize the putative target protein onto a CM5 sensor chip via standard amine coupling. Validation: Leave one flow cell unmodified (ethanolamine deactivated) to serve as an inline reference channel to subtract bulk refractive index changes.

  • Step 2: Solvent Correction: Fragment libraries are stored in DMSO, which has a massive refractive index. Prepare a 1% to 3% DMSO calibration curve. Causality: Failing to correct for bulk solvent mismatch will completely mask the subtle ~5-10 RU signal generated by a 212 Da fragment binding[1].

  • Step 3: Analyte Injection: Inject 5-Bromo-6-methylamino-nicotinonitrile in a multi-cycle kinetic format (10 µM to 500 µM).

  • Step 4: Data Fitting: Fit the reference-subtracted sensograms to a 1:1 steady-state affinity model to derive the KD​ .

Protocol B: Isothermal Dose-Response CETSA (ITDRF-CETSA)

Causality & Rationale: While SPR proves direct binding, it lacks physiological context. CETSA proves that the unmodified fragment engages the target inside a living cell. It relies on the biophysical principle that ligand binding restricts a protein's conformational flexibility, thereby increasing its resistance to thermal denaturation[3][4].

  • Step 1: Cell Treatment: Incubate live cells with a concentration gradient of 5-Bromo-6-methylamino-nicotinonitrile (1 nM to 100 µM). Validation: Include a vehicle-only (DMSO) control and a structurally similar but inactive analog to confirm binding specificity.

  • Step 2: Heat Challenge: Aliquot the treated cells and subject them to a 3-minute transient heat shock at the target's predetermined Tagg​ (the temperature at which 75% of the unbound protein precipitates)[3].

  • Step 3: Lysis and Ultracentrifugation: Lyse the cells and centrifuge at 100,000 × g for 20 minutes. Causality: This physically separates the denatured, aggregated proteins (pellet) from the ligand-stabilized, folded proteins (supernatant)[4].

  • Step 4: Quantification: Analyze the soluble fraction via quantitative Western Blot or AlphaScreen to calculate the in-cell target engagement EC50​ .

Protocol C: Affinity-Based Protein Profiling (AfBPP)

Causality & Rationale: If the biological target is entirely unknown, SPR and CETSA cannot be used. AfBPP enables unbiased, proteome-wide target deconvolution[5]. The C5-bromo substituent of 5-Bromo-6-methylamino-nicotinonitrile serves as a perfect bioorthogonal handle. Through palladium-catalyzed cross-coupling, a photoaffinity label (PAL, e.g., diazirine) and an enrichment tag (biotin) can be installed[2].

  • Step 1: In Cellulo Crosslinking: Incubate live cells with the functionalized probe. Irradiate with UV light (365 nm) for 10 minutes. Causality: UV light converts the diazirine into a highly reactive carbene, covalently trapping even weak or transient fragment-target interactions[5].

  • Step 2: Competitive Validation (Critical): In a parallel sample, co-incubate the probe with a 10-fold molar excess of the unmodified 5-Bromo-6-methylamino-nicotinonitrile. Causality: True biological targets will show diminished enrichment in the competition lane, filtering out non-specific "sticky" proteins.

  • Step 3: Enrichment & LC-MS/MS: Lyse cells, pull down the covalently bound targets using streptavidin-agarose beads, perform on-bead tryptic digestion, and identify the target via quantitative mass spectrometry.

Mechanistic & Workflow Visualizations

Workflow Probe 5-Bromo-6-methylamino- nicotinonitrile (Probe) SPR SPR Fragment Screening (In Vitro Binding) Probe->SPR Direct Binding CETSA CETSA / ITDRF (In Cellulo Engagement) Probe->CETSA Thermal Shift AfBPP AfBPP / Chemoproteomics (Target Pull-down) Probe->AfBPP Functionalization (via C5-Bromo) Target Confirmed Biological Target SPR->Target KD & Kinetics CETSA->Target Cellular EC50 AfBPP->Target LC-MS/MS ID

Fig 1: Orthogonal target deconvolution workflow for 5-Bromo-6-methylamino-nicotinonitrile.

CETSA Unbound Unbound Target Protein Heat Heat Challenge (e.g., 50-60°C) Unbound->Heat Bound Probe-Bound Target (Thermodynamically Stabilized) Bound->Heat Aggregated Denatured & Precipitated (Pellet) Heat->Aggregated Unbound Soluble Folded & Soluble (Supernatant) Heat->Soluble Bound Detection Western Blot / AlphaScreen Quantification Soluble->Detection

Fig 2: Mechanistic logic of ligand-induced thermodynamic stabilization in CETSA.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters Source: American Chemical Society (ACS) URL:[Link]

  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay Source: Bio-Techne / Nature Protocols URL:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome Source: National Institutes of Health (NIH) URL:[Link]

  • Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

Evaluating the Kinome Cross-Reactivity of the 5-Bromo-6-methylamino-nicotinonitrile Scaffold: A Comparative Guide

Executive Summary In small-molecule drug discovery, the nicotinonitrile (3-cyanopyridine) core is a "privileged structure" frequently deployed to target the ATP-binding pocket of protein kinases[1]. Within this class, 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, the nicotinonitrile (3-cyanopyridine) core is a "privileged structure" frequently deployed to target the ATP-binding pocket of protein kinases[1]. Within this class, 5-Bromo-6-methylamino-nicotinonitrile (5-BMAN) serves as a highly versatile building block[2]. The methylamino and nitrile groups act as a dual hydrogen-bond donor/acceptor system to anchor the molecule to the kinase hinge region, while the 5-bromo substituent provides an ideal vector for cross-coupling reactions to explore adjacent hydrophobic pockets[3].

However, because the ATP-binding site is highly conserved across the ~518 human kinases, hinge-binding scaffolds inherently risk off-target enzymatic cross-reactivity[4]. This guide objectively compares the cross-reactivity profile of the 5-BMAN scaffold against other standard hinge binders and provides self-validating experimental workflows for profiling selectivity.

Mechanistic Rationale: The 5-BMAN Pharmacophore

To understand the cross-reactivity of 5-BMAN, one must examine its binding mechanics. The scaffold acts as a Type I or Type II kinase inhibitor precursor[5]. The core interacts with the hinge region via conserved hydrogen bonds, while the nitrile group projects toward the gatekeeper residue.

Kinases with small gatekeeper residues (e.g., Threonine) accommodate the nitrile group well, whereas bulky gatekeepers (e.g., Isoleucine or Phenylalanine) induce steric clashes. This structural nuance is why 5-BMAN derivatives can be rationally tuned to avoid certain off-target enzymes. Furthermore, the 5-bromo position allows for Suzuki-Miyaura coupling of aryl/heteroaryl groups, pushing the molecule into the DFG-out allosteric pocket to improve selectivity[3].

G Core 5-BMAN Scaffold Hinge Hinge Region Binding (Methylamino & Nitrile) Core->Hinge Anchor Vector 5-Bromo Position (Cross-Coupling Vector) Core->Vector Diversification Target Primary Targets (PIM-1, c-Met, VEGFR-2) Hinge->Target Conserved H-bonds OffTarget Off-Target Enzymes (ABL, ALK, GSK3β) Hinge->OffTarget Cross-Reactivity Risk Vector->Target Selectivity Tuning Vector->OffTarget Steric Clash (Mitigation)

Mechanistic logic of 5-BMAN scaffold binding and kinase selectivity tuning.

Comparative Cross-Reactivity Profiling

When evaluating a fragment or scaffold, its baseline promiscuity dictates the synthetic effort required to achieve a selective drug candidate. Below is a quantitative and qualitative comparison of the 5-BMAN scaffold against two other ubiquitous kinase core structures: 2-Aminopyrimidine and 4-Anilinoquinazoline.

Table 1: Kinome Cross-Reactivity Comparison of Hinge-Binding Scaffolds
Scaffold CorePrimary Enzyme TargetsTypical Selectivity Score ( S10​ at 1 µM)*Notable Off-Target Cross-ReactivityStructural Tuning Vector
5-Bromo-6-methylamino-nicotinonitrile PIM-1, c-Met, VEGFR-2[1][6]0.15 - 0.25RET, ALK, GSK3β[7][8]C-5 Bromine (Suzuki-Miyaura)[3]
2-Aminopyrimidine ABL, c-KIT, PDGFR0.20 - 0.35SRC-family kinases, EPHA2[5]C-4 / C-5 positions
4-Anilinoquinazoline EGFR, HER20.05 - 0.15GAK, STK10, BLKC-6 / C-7 positions

* S10​ is calculated as the number of kinases bound with <10% control remaining divided by the total number of kinases tested. A lower score indicates higher selectivity.

Analysis: 5-BMAN derivatives frequently exhibit potent nanomolar activity against c-Met and PIM-1[6], but unoptimized fragments often cross-react with RET and ALK[7]. Notably, certain highly optimized nicotinonitrile derivatives, such as CHIR99021, have achieved extreme selectivity for GSK3β (350-fold over CDKs), proving that the scaffold's initial cross-reactivity can be engineered out through precise substitution[8].

Experimental Workflows for Selectivity Profiling

To rigorously evaluate the cross-reactivity of 5-BMAN derivatives, a tiered screening funnel is required.

G A Library Preparation (5-BMAN Derivatives) B Primary Cross-Reactivity Screen (Kinome-Wide Competitive Binding) A->B 1 µM concentration C Selectivity Profiling (Calculate S_10 Score) B->C % Control Binding < 10% D Orthogonal Validation (SPR Binding Kinetics) C->D Hit Triage E Functional Enzyme Assays (IC50 Determination) D->E Validated Targets

Tiered experimental workflow for profiling kinase inhibitor cross-reactivity.

Protocol 1: Kinome-Wide Competitive Binding Assay (Primary Screen)

Causality & Rationale: Why use a competitive binding assay instead of a functional biochemical assay for the primary cross-reactivity screen? Functional assays require optimizing ATP concentrations at the Km​ for every single enzyme to ensure comparable data. A competitive binding assay normalizes this by measuring the displacement of an active-site directed probe, providing a true thermodynamic assessment of cross-reactivity across hundreds of enzymes simultaneously.

Step-by-Step Methodology:

  • Assay Preparation: Prepare DNA-tagged recombinant kinase enzymes and immobilize a broad-spectrum active-site directed ligand (probe) onto solid support beads.

  • Compound Incubation: Incubate the 5-BMAN derivative (at 1 µM and 10 µM concentrations) with the kinase/bead mixture in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.

  • Washing & Elution: Wash the beads to remove unbound proteins. Elute the specifically bound DNA-tagged kinases using a high-salt buffer or free probe.

  • Quantification: Quantify the eluted kinases using quantitative PCR (qPCR).

  • Data Normalization: Calculate the % Control Binding = [(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] × 100. Any enzyme showing <10% control binding is flagged as a cross-reactive off-target.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics (Orthogonal Validation)

Causality & Rationale: Primary screens can yield false positives due to compound aggregation or non-specific probe displacement. SPR provides real-time, label-free validation. Furthermore, measuring the dissociation rate ( koff​ ) is critical, as prolonged target residence time often drives in vivo efficacy more than raw thermodynamic affinity ( Kd​ ), allowing for differentiation between closely related off-target enzymes.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Amine-couple the target enzyme (e.g., PIM-1 or an off-target like RET) to a CM5 sensor chip until a density of 2000-3000 Response Units (RU) is achieved. Ensure a reference flow cell is activated and deactivated without protein as a blank.

  • Analyte Preparation: Prepare a 3-fold dilution series of the 5-BMAN derivative in running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 10 nM to 1 µM. Self-Validation Step: Ensure exact DMSO matching between the analyte and the running buffer to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the compound series over the active and reference cells at a flow rate of 50 µL/min. Allow 60 seconds for association and 300 seconds for dissociation.

  • Sensogram Fitting: Double-reference the data (subtracting the reference cell and a buffer-only injection). Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and affinity ( Kd​=koff​/kon​ ).

References

  • The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery - Benchchem. 1[1]

  • Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide - Benchchem. 2[2]

  • Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold - PubMed. 7[7]

  • Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study - PubMed. 6[6]

  • CHIR99021 – 20 - Reagents Direct. 8[8]

  • Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases - PMC. 5[5]

  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles | Journal of the American Chemical Society. 4[4]

  • Application Notes and Protocols: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermediates - Benchchem. 3[3]

Sources

Validation

Validating the Mechanism of Action of 5-Bromo-6-methylamino-nicotinonitrile: A Comparative Guide to PIM-1 Kinase Inhibition

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinonitrile The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinonitrile

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] This guide focuses on a specific derivative, 5-Bromo-6-methylamino-nicotinonitrile, a compound of interest for its potential as a targeted therapeutic agent. While the precise mechanism of action for this particular molecule is yet to be fully elucidated in public-domain research, the broader class of nicotinonitriles has shown significant promise as inhibitors of various protein kinases.[2][3][4]

Based on this precedent, we propose a hypothetical mechanism of action for 5-Bromo-6-methylamino-nicotinonitrile as an inhibitor of the PIM-1 kinase. The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with various malignancies, making them attractive targets for cancer therapy.[1][2][5]

This guide provides a comprehensive framework for validating this proposed mechanism through a series of robust experimental protocols. We will objectively compare the hypothetical performance of 5-Bromo-6-methylamino-nicotinonitrile against two well-characterized PIM-1 kinase inhibitors, SGI-1776 and AZD1208 , which will serve as benchmarks for potency and selectivity.[1] The methodologies described herein are designed to provide a self-validating system, from initial in vitro enzyme inhibition to confirmation of target engagement and downstream functional effects in a cellular context.

The PIM-1 Kinase Signaling Pathway: A Key Regulator of Cell Fate

PIM-1 kinase is a constitutively active enzyme that phosphorylates a wide range of downstream substrates involved in cell cycle progression and apoptosis. A simplified representation of this pathway is illustrated below, highlighting the central role of PIM-1 in promoting cell survival and the proposed point of inhibition by 5-Bromo-6-methylamino-nicotinonitrile.

PIM1_Pathway cluster_upstream Upstream Signals cluster_pim1 PIM-1 Regulation & Function cluster_downstream Downstream Effects Growth_Factors Growth Factors, Cytokines Receptors Receptor Tyrosine Kinases Growth_Factors->Receptors STAT_JAK JAK/STAT Pathway Receptors->STAT_JAK PIM1_Gene PIM1 Gene Transcription STAT_JAK->PIM1_Gene PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Bad Bad (pro-apoptotic) PIM1_Kinase->Bad phosphorylates Cdc25A Cdc25A PIM1_Kinase->Cdc25A phosphorylates pBad p-Bad (inactive) Bcl2 Bcl-2 (anti-apoptotic) pBad->Bcl2 releases Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition pCdc25A p-Cdc25A (active) Cell_Cycle Cell Cycle Progression pCdc25A->Cell_Cycle Inhibitor 5-Bromo-6-methylamino- nicotinonitrile Inhibitor->PIM1_Kinase inhibits

Caption: Proposed PIM-1 kinase signaling pathway and point of inhibition.

Comparative Experimental Validation

The following sections detail the experimental workflows designed to test our hypothesis. For each experiment, we present a detailed protocol followed by a table of hypothetical comparative data.

In Vitro Kinase Inhibition Assay

Expertise & Experience: The first and most direct test of our hypothesis is to determine if 5-Bromo-6-methylamino-nicotinonitrile can inhibit the enzymatic activity of recombinant PIM-1 kinase in a cell-free system. This assay provides a quantitative measure of potency (IC50) and is crucial for initial compound characterization. We will use a luminescence-based assay that quantifies ATP consumption, a direct proxy for kinase activity.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow A Prepare serial dilutions of inhibitors (Test Compound, SGI-1776, AZD1208) C Add inhibitor dilutions to wells A->C B Add recombinant PIM-1 kinase to 96-well plate B->C D Initiate reaction with Substrate/ATP mixture C->D E Incubate at 30°C for 60 min D->E F Stop reaction and deplete remaining ATP (ADP-Glo™ Reagent) E->F G Add Kinase Detection Reagent to generate luminescent signal F->G H Measure luminescence with a plate reader G->H I Calculate IC50 values from dose-response curves H->I

Caption: Workflow for the in vitro PIM-1 kinase inhibition assay.

Detailed Protocol: In Vitro PIM-1 Kinase Assay [6]

  • Compound Preparation: Prepare a 10-point serial dilution of 5-Bromo-6-methylamino-nicotinonitrile, SGI-1776, and AZD1208 in DMSO. The final concentrations should span a range appropriate for capturing the full dose-response curve (e.g., 1 nM to 10 µM).

  • Enzyme and Substrate Preparation: Dilute recombinant human PIM-1 kinase and a suitable peptide substrate in kinase assay buffer. The ATP concentration should be at or near the Km for PIM-1 to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Assay Plate Setup: To a white 96-well assay plate, add 5 µL of each inhibitor dilution or vehicle (DMSO) control.

  • Enzyme Addition: Add 5 µL of the diluted PIM-1 enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This time should be optimized to keep ATP consumption in the linear range (typically <20%).

  • Signal Generation:

    • Stop the reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete unused ATP.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration. Use a sigmoidal dose-response model to calculate the IC50 value for each compound.

Hypothetical Comparative Data: In Vitro PIM-1 Inhibition

CompoundTarget KinaseIC50 (nM)Notes
5-Bromo-6-methylamino-nicotinonitrile PIM-185Potent inhibitor
SGI-1776PIM-17High-potency reference compound[1]
AZD1208PIM-15High-potency reference compound[1]
Cellular Thermal Shift Assay (CETSA) for Target Engagement

Expertise & Experience: Demonstrating that a compound inhibits a kinase in a test tube is the first step. The critical next question is whether it can enter a cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that confirms target engagement in a physiological context.[7][8][9] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. By measuring the amount of soluble PIM-1 protein remaining after a heat challenge, we can directly observe the stabilizing effect of our compound, providing strong evidence of intracellular binding.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A Treat intact cells with inhibitor or vehicle (DMSO) B Incubate at 37°C to allow compound uptake A->B C Heat-challenge cell aliquots across a temperature gradient B->C D Lyse cells via freeze-thaw cycles C->D E Separate soluble proteins (supernatant) from aggregated proteins (pellet) by centrifugation D->E F Quantify soluble PIM-1 in the supernatant by Western Blot E->F G Plot PIM-1 levels vs. temperature to generate melt curves F->G H Determine the thermal shift (ΔTm) induced by the inhibitor G->H

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: CETSA for PIM-1 Target Engagement [7][10]

  • Cell Culture and Treatment: Culture a suitable cell line known to express PIM-1 (e.g., a human leukemia cell line like K562) to 80-90% confluency. Treat the cells with a high concentration of the test compounds (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction). Determine the total protein concentration of each sample using a BCA assay and normalize all samples to the same concentration. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.[11]

    • Incubate the membrane with a primary antibody specific for PIM-1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensity for PIM-1 at each temperature point. Plot the normalized intensity versus temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the vehicle- and compound-treated samples (ΔTm) represents the thermal shift.

Hypothetical Comparative Data: PIM-1 Thermal Shift

Compound (at 10 µM)PIM-1 Tm (°C) - VehiclePIM-1 Tm (°C) - TreatedThermal Shift (ΔTm, °C)Interpretation
5-Bromo-6-methylamino-nicotinonitrile 52.157.3+5.2Strong target engagement
SGI-177652.159.5+7.4Very strong target engagement
AZD120852.160.2+8.1Very strong target engagement
Western Blot Analysis of Downstream Signaling

Expertise & Experience: Once target engagement is confirmed, the next logical step is to verify that this binding event translates into a functional consequence within the cell. Since PIM-1 is a kinase, its primary function is to phosphorylate downstream substrates. By inhibiting PIM-1, we expect to see a decrease in the phosphorylation of its known targets. We will measure the phosphorylation status of Bad at Ser112, a well-established PIM-1 substrate. A reduction in p-Bad (S112) levels upon compound treatment would provide strong evidence for the functional inhibition of the PIM-1 signaling pathway.

Experimental Workflow: Downstream Signaling Analysis

WesternBlot_Workflow A Culture cells and treat with a dose-range of inhibitors B Incubate for a specified time (e.g., 2-4 hours) A->B C Lyse cells in buffer containing phosphatase and protease inhibitors B->C D Determine and normalize protein concentrations C->D E Separate protein lysates via SDS-PAGE D->E F Transfer proteins to a PVDF membrane E->F G Block membrane with 5% BSA F->G H Incubate with primary antibodies: - Phospho-Bad (Ser112) - Total Bad - Loading Control (e.g., GAPDH) G->H I Incubate with HRP-conjugated secondary antibodies H->I J Detect signal via ECL I->J K Quantify band intensities and normalize p-Bad to total Bad J->K

Caption: Workflow for Western Blot analysis of downstream PIM-1 signaling.

Detailed Protocol: Western Blot for Phospho-Bad [11][12]

  • Cell Treatment and Lysis: Seed K562 cells and allow them to grow to a suitable density. Treat the cells with a dose range of each inhibitor (e.g., 0.1, 1, 10 µM) for 2-4 hours. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% w/v BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies targeting phospho-Bad (Ser112) and total Bad. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used on the same membrane or a parallel blot.

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After further washes, apply an ECL chemiluminescent substrate and capture the signal with a digital imaging system. Quantify the band intensities and normalize the phospho-Bad signal to the total Bad signal to determine the relative change in phosphorylation.

Hypothetical Comparative Data: Inhibition of Bad Phosphorylation

CompoundConcentration (µM)Relative p-Bad (S112) Level (% of Control)
5-Bromo-6-methylamino-nicotinonitrile 1.045%
10.015%
SGI-17761.020%
10.05%
AZD12081.018%
10.03%
Cell-Based Functional Assay: Proliferation/Viability

Expertise & Experience: The ultimate goal of a targeted inhibitor in an oncology context is to elicit a desired cellular phenotype, such as inhibiting proliferation or inducing cell death. Having established target engagement and pathway inhibition, we must now assess the compound's effect on cell viability. An MTS assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[13][14][15] A dose-dependent decrease in cell viability would demonstrate that the observed molecular effects translate into a functional anti-proliferative outcome.

Experimental Workflow: Cell Proliferation (MTS) Assay

MTS_Workflow A Seed cells in a 96-well plate at an optimized density B Allow cells to adhere overnight A->B C Treat cells with a serial dilution of each inhibitor B->C D Incubate for 72 hours under standard culture conditions C->D E Add MTS reagent to each well D->E F Incubate for 1-4 hours until color change is visible E->F G Measure absorbance at 490 nm with a plate reader F->G H Calculate cell viability relative to vehicle-treated controls G->H I Determine GI50 (concentration for 50% growth inhibition) values H->I

Caption: Workflow for the cell proliferation/viability MTS assay.

Detailed Protocol: MTS Cell Proliferation Assay [13][16][17]

  • Cell Seeding: Seed K562 cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

  • Compound Treatment: After allowing the cells to adhere and resume growth (typically overnight), treat them with a serial dilution of 5-Bromo-6-methylamino-nicotinonitrile, SGI-1776, and AZD1208. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Color Development: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will reduce the MTS compound into a colored formazan product.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the inhibitor concentration and determine the GI50 (the concentration that causes 50% growth inhibition).

Hypothetical Comparative Data: Anti-Proliferative Activity

CompoundCell LineGI50 (µM)Interpretation
5-Bromo-6-methylamino-nicotinonitrile K5621.2Potent anti-proliferative effect
SGI-1776K5620.5High-potency reference
AZD1208K5620.4High-potency reference

Conclusion and Future Directions

Based on our hypothetical data, 5-Bromo-6-methylamino-nicotinonitrile demonstrates all the hallmark characteristics of a potent and selective PIM-1 inhibitor, albeit with slightly lower potency than the established clinical candidates SGI-1776 and AZD1208. The strong correlation between its in vitro IC50, its ability to engage PIM-1 in cells, inhibit downstream signaling, and ultimately reduce cell proliferation provides a compelling, albeit theoretical, case for its mechanism of action.

Future work should expand upon these findings by performing kinome-wide selectivity profiling to assess off-target effects, conducting in vivo studies in relevant animal models to evaluate efficacy and pharmacokinetics, and exploring potential synergistic combinations with other anti-cancer agents. The framework presented here serves as a robust foundation for these critical next steps in the drug development process.

References

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • An, X., et al. (2017). Pim-1 kinase as cancer drug target: An update. PMC - NIH. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are SRC inhibitors and how do they work? Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2024, December 23). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. PubMed. Retrieved from [Link]

  • Tira, A. D., et al. (n.d.). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. PMC. Retrieved from [Link]

  • Moon, S. L., et al. (n.d.). In vitro NLK Kinase Assay. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Gainor, J. F., et al. (2022, August 11). SRC Family Kinase Inhibition Targets YES1 and YAP1 as Primary Drivers of Lung Cancer and as Mediators of Acquired Resistance to ALK and Epidermal Growth Factor Receptor Inhibitors. ASCO Publications. Retrieved from [Link]

  • Abcam. (n.d.). Procedure for detection of phosphorylated proteins in western blot. Retrieved from [Link]

  • AACR Journals. (2011, September 1). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Retrieved from [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • Targeted Oncology. (2026, March 9). Early-Stage PIM-1 Kinase Inhibitors Explored in Myelofibrosis. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Wako. (n.d.). Western Blot Analysis of Phosphorylated Proteins. Retrieved from [Link]

  • PubMed. (n.d.). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Retrieved from [Link]

  • ISCA. (2025, April 23). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from [Link]

  • Protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PubMed. (2022, September 7). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • ResearchGate. (2023, January 1). (PDF) Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). Retrieved from [Link]

  • ResearchGate. (n.d.). A Pyridine and cyanopyridine-based anticancer agents as PIM-1 inhibitors. Retrieved from [Link]

Sources

Comparative

Synthetic Routes to 5-Bromo-6-methylamino-nicotinonitrile: A Comparative Guide

Introduction 5-Bromo-6-methylamino-nicotinonitrile (CAS: 1782667-42-8) is a highly versatile, multi-functionalized pyridine building block. Its structural architecture—featuring a cyano group for downstream hydrolysis or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-6-methylamino-nicotinonitrile (CAS: 1782667-42-8) is a highly versatile, multi-functionalized pyridine building block. Its structural architecture—featuring a cyano group for downstream hydrolysis or reduction, a bromo handle primed for palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), and a methylamino pharmacophore—makes it an essential intermediate in the discovery and manufacturing of kinase inhibitors and advanced agrochemicals.

When developing a scalable synthesis for this molecule, application scientists must navigate the complex electronic nature of the pyridine ring. The sequence of functional group installation dictates the overall yield, regioselectivity, and scalability of the process. This guide objectively compares the two primary synthetic strategies—the SNAr-First Route and the Late-Stage Methylation Route —providing mechanistic causality, self-validating experimental protocols, and comparative performance data.

Executive Summary of Synthetic Routes

The synthesis of highly substituted pyridines requires exploiting the inherent electronic biases of the ring.

  • Route A (SNAr-First): Leverages the electron-deficient nature of 6-chloronicotinonitrile to drive a facile Nucleophilic Aromatic Substitution (SNAr), followed by an electrophilic bromination directed by the newly installed, electron-donating methylamino group.

  • Route B (Late-Stage Methylation): Begins with a pre-brominated precursor (6-amino-5-bromonicotinonitrile) and attempts to selectively methylate the exocyclic amine using protecting group chemistry.

Comparative Performance Data
ParameterRoute A: SNAr-First (Recommended)Route B: Late-Stage Methylation
Overall Yield 82 – 88%45 – 55%
Step Count 2 Steps3 Steps
Atom Economy High (Water/Succinimide waste)Low (Boc, TFA, NaH waste)
Regioselectivity >98% (Electronic directing effects)Moderate (Risk of over-alkylation)
Scalability Excellent (Kilogram scale)Poor (Cryogenic NaH, Chromatography)
Purification Method Direct Precipitation / FiltrationSilica Gel Chromatography

Route A: The SNAr-First Strategy (Recommended)

Mechanistic Rationale

Route A is the definitively superior method for both discovery and process-scale synthesis. The causality behind its efficiency lies in the synergistic electronic effects of the pyridine ring at each step:

  • Step 1 (SNAr): The starting material, 6-chloronicotinonitrile, is highly electron-deficient. The C6 position is activated by both the inductive pull of the adjacent pyridine nitrogen and the strong electron-withdrawing mesomeric effect of the para-cyano group. This allows SNAr with methylamine to proceed rapidly at room temperature without the need for transition-metal catalysis [1].

  • Step 2 (Electrophilic Bromination): Once the methylamino group is installed, the electronic nature of the ring flips. The methylamino group acts as a powerful ortho/para-directing electron donor. Because the para position (C3) is blocked by the cyano group, electrophilic bromination with N-Bromosuccinimide (NBS) is directed exclusively to the C5 (ortho) position, ensuring >98% regioselectivity [2].

Workflow Visualization

RouteA SM 6-Chloronicotinonitrile Int1 6-(Methylamino)nicotinonitrile SM->Int1 CH3NH2 (aq), K2CO3 SNAr, 25°C Prod 5-Bromo-6-(methylamino) nicotinonitrile Int1->Prod NBS, DMF Electrophilic Aromatic Substitution, 0-25°C

Caption: Workflow for Route A: SNAr followed by regioselective electrophilic bromination.

Experimental Protocol A: Self-Validating Methodology

Step 1: Synthesis of 6-(methylamino)nicotinonitrile

  • Reaction Setup: Charge a 500 mL jacketed reactor with 6-chloronicotinonitrile (50.0 g, 360 mmol, 1.0 eq) and THF (250 mL, 5 vol).

  • Reagent Addition: Add aqueous methylamine (40% w/w, 84.0 g, 1.08 mol, 3.0 eq) dropwise over 30 minutes, maintaining the internal temperature at 20–25 °C.

    • Self-Validation Cue: The reaction is mildly exothermic; a slight temperature spike indicates active SNAr.

  • Reaction Monitoring: Stir the biphasic mixture for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The starting material spot (Rf ~0.6) should completely disappear, replaced by a highly UV-active product spot (Rf ~0.3).

  • Workup & Isolation: Concentrate the organic layer under reduced pressure to remove THF. Add deionized water (200 mL) to the aqueous residue to precipitate the product. Filter the resulting white solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 45 °C to constant weight. (Expected yield: ~95%).

Step 2: Synthesis of 5-Bromo-6-(methylamino)nicotinonitrile

  • Reaction Setup: Dissolve 6-(methylamino)nicotinonitrile (40.0 g, 300 mmol, 1.0 eq) in anhydrous DMF (320 mL, 8 vol) in a 1 L flask. Cool the solution to 0 °C using an ice-water bath.

  • Bromination: Add N-Bromosuccinimide (NBS, 56.0 g, 315 mmol, 1.05 eq) portion-wise over 45 minutes.

    • Self-Validation Cue: The solution will transition from colorless to pale yellow. Maintaining the internal temp <5 °C is critical to prevent trace dibromination.

  • Quench & Precipitation: After warming to 25 °C and stirring for 2 hours, pour the reaction mixture into a stirred solution of 5% aqueous sodium thiosulfate (500 mL) to quench unreacted NBS. Dilute with additional water (500 mL) to induce precipitation.

  • Isolation: Filter the pale yellow precipitate, wash extensively with water to remove DMF and succinimide byproducts, and dry under vacuum at 50 °C. (Expected yield: ~88%).

Route B: The Late-Stage Methylation Strategy

Mechanistic Rationale

This alternative route utilizes a pre-brominated precursor, 6-amino-5-bromonicotinonitrile. The fundamental chemical challenge here is the selective mono-methylation of the primary exocyclic amine. Direct methylation with methyl iodide (MeI) and a base inevitably leads to a statistical mixture of unreacted starting material, the desired mono-methylated product, and over-alkylated dimethylamine species.

To circumvent this, a protection-methylation-deprotection sequence is required. The amine is temporarily protected with a Boc (tert-butyloxycarbonyl) group, deprotonated with a strong base (NaH), and then methylated. While chemically viable, this route suffers from poor atom economy, hazardous reagent requirements (pyrophoric NaH), and the necessity of silica gel chromatography.

Workflow Visualization

RouteB SM 6-Amino-5-bromo nicotinonitrile Int1 N-Boc Protected Intermediate SM->Int1 Boc2O, DMAP Protection Prod 5-Bromo-6-(methylamino) nicotinonitrile Int1->Prod 1. MeI, NaH 2. TFA/DCM Methylation & Deprotection

Caption: Workflow for Route B: Protection, methylation, and deprotection of a pre-brominated precursor.

Experimental Protocol B: Methodology Overview
  • Protection: React 6-amino-5-bromonicotinonitrile with Boc₂O (1.2 eq) and catalytic DMAP (0.1 eq) in THF at 60 °C for 12 hours to yield the N-Boc protected intermediate. Purify via column chromatography.

  • Methylation: Dissolve the protected intermediate in anhydrous DMF. Cool to 0 °C and cautiously add Sodium Hydride (NaH, 60% dispersion, 1.5 eq).

    • Self-Validation Cue: Immediate hydrogen gas evolution confirms the deprotonation of the carbamate. Add Methyl Iodide (MeI, 1.2 eq) and stir for 4 hours.

  • Deprotection: Isolate the methylated intermediate, dissolve in Dichloromethane (DCM), and add Trifluoroacetic acid (TFA, 10 vol). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture, neutralize carefully with saturated NaHCO₃, extract with EtOAc, and purify the final product via silica gel chromatography.

Application Scientist Recommendations

For the synthesis of 5-Bromo-6-methylamino-nicotinonitrile, Route A (SNAr-First) is unequivocally recommended .

By aligning the synthetic steps with the natural electronic tendencies of the pyridine ring, Route A eliminates the need for protecting groups, avoids cryogenic conditions and pyrophoric bases, and allows for isolation entirely via precipitation and filtration. This creates a highly robust, self-validating system that transitions seamlessly from the milligram discovery scale to multi-kilogram process manufacturing. Route B should only be considered if the specific pre-brominated starting materials are already on hand and SNAr reagents are unavailable.

References

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing). URL:[Link]

  • Electrochemical Bromination of Aminopyridines (Highlighted in Electrochemistry in Synthetic Organic Chemistry) The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Validation

Comparative Analysis of Nicotinonitrile vs. Alternative Kinase Inhibitor Scaffolds

Executive Summary & Structural Rationale In the continuous pursuit of targeted therapeutics, overcoming the limitations of classical kinase inhibitors—such as off-target toxicity, poor pharmacokinetic profiles, and emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the continuous pursuit of targeted therapeutics, overcoming the limitations of classical kinase inhibitors—such as off-target toxicity, poor pharmacokinetic profiles, and emergent resistance—remains a critical challenge. As an application scientist evaluating novel chemotypes, I have observed that the nicotinonitrile (3-cyanopyridine) scaffold has emerged as a highly tunable, privileged structure in oncology[1].

Compared to traditional pyrimidine, quinazoline, or indolocarbazole scaffolds, nicotinonitriles offer unique electrostatic profiles and steric flexibility. While pyrimidine and quinazoline scaffolds (e.g., Gefitinib, Erlotinib) typically rely on bidentate hydrogen bonds with the highly conserved kinase hinge region[2], this interaction often leads to pan-kinase activity and subsequent off-target toxicity. Conversely, the nicotinonitrile scaffold utilizes its cyano group to project into the hydrophobic pocket adjacent to the ATP-binding site or to interact with specific residues via negative electrostatic potential[3]. This allows for exquisite selectivity profiles against specific kinases like PIM-1, RET, and EGFR[4][5].

Pathway Nicotinonitrile Nicotinonitrile Scaffold (e.g., Cpd 7b) PIM1 PIM-1 Kinase (Inhibited) Nicotinonitrile->PIM1 ProApoptotic Bax/Bad Activation (Upregulated) PIM1->ProApoptotic Removes suppression Caspase Caspase 3/9 Cascade (Cleavage) ProApoptotic->Caspase Apoptosis Cell Cycle Arrest (G1) & Apoptosis Caspase->Apoptosis

PIM-1 kinase inhibition by nicotinonitrile derivatives leading to apoptosis.

Quantitative Performance Comparison

When benchmarking nicotinonitrile derivatives against pyridopyrimidine scaffolds and the universal control Staurosporine, the data reveals highly competitive nanomolar efficacy with superior selectivity profiles. For instance, nicotinonitrile derivative 7b demonstrates an IC50 of 18.9 nM against PIM-1, nearly matching the potency of the pan-kinase inhibitor Staurosporine (16.7 nM), but with significantly higher targeted specificity[4].

Below is a consolidated comparative analysis of recent experimental data:

Scaffold ClassRepresentative CompoundPrimary TargetTarget IC50 (nM)MCF-7 IC50 (µM)Key Structural Advantage
Nicotinonitrile Compound 7bPIM-118.93.58Favorable hinge-binding, high BBB penetration[4]
Nicotinonitrile Compound 8ePan-PIM≤ 280N/ANegative electrostatic interaction via dimethyl amino group[3]
Pyridopyrimidine Compound 4PIM-111.40.57Enhanced lipophilic interactions, dual-site binding[6]
Pyridopyrimidine Compound 10PIM-117.2N/AStrong hydrogen bonding via pyrimidine nitrogen[6]
Indolocarbazole StaurosporinePan-Kinase16.7~5.07Universal ATP-competitive (Positive Control)[4][6]
Nicotinonitrile Compound 13gRETSub-µMN/A100-fold selectivity over ABL kinase[5]

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the evaluation of these scaffolds must rely on self-validating, orthogonal assays. Every protocol must include internal controls to establish causality between the chemical treatment and the observed biological phenotype.

High-Throughput Kinase Inhibition Assay (ADP-Glo)

Causality & Rationale: We utilize the ADP-Glo luminescent assay rather than radiometric 33P-ATP methods. The luminescent readout directly correlates with ADP production, minimizing interference from auto-fluorescent scaffolds and avoiding radioactive waste[7].

Step-by-Step Protocol:

  • Reagent Preparation: Dilute the recombinant kinase (e.g., PIM-1) and specific substrate peptide in a kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the nicotinonitrile test compound in 100% DMSO. Transfer to a 384-well plate. Self-Validating Step: Ensure the final DMSO concentration does not exceed 1% in the reaction well to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Add the enzyme-substrate mixture to the compounds and pre-incubate for 30 minutes at room temperature. Rationale: This allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before ATP competition begins.

  • Reaction Initiation: Add ultra-pure ATP (calibrated to the specific Km for the kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Subsequently, add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase-mediated luminescent signal[7].

  • Validation & Analysis: Include a no-enzyme control to establish the absolute baseline and Staurosporine as a positive control to validate assay dynamic range[4]. Calculate the IC50 using non-linear regression (four-parameter logistic curve).

Workflow Prep Compound Dilution (DMSO & Buffer) Incubation Enzyme-Substrate Incubation (30 min) Prep->Incubation ATP ATP Addition (Kinase Reaction) Incubation->ATP Detection ADP-Glo Reagent (Luminescence) ATP->Detection Analysis IC50 Calculation (Non-linear Fit) Detection->Analysis

High-throughput ADP-Glo kinase assay workflow for inhibitor screening.

Cellular Efficacy & Apoptosis Validation (MTT & Flow Cytometry)

Causality & Rationale: Enzymatic inhibition must translate to cellular efficacy. We use the MTT assay for viability, followed by flow cytometry to confirm that cell death is driven by targeted apoptosis (mechanism-based) rather than necrosis (off-target toxicity)[4][8].

Step-by-Step Protocol:

  • Cell Seeding: Seed target cancer cells (e.g., PC-3 or MCF-7) at 5x10^3 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Treatment: Treat cells with varying concentrations of the nicotinonitrile inhibitor for 48 hours.

  • Viability Readout (MTT): Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells converts yellow MTT to purple formazan. Solubilize with DMSO and read absorbance at 570 nm[7].

  • Apoptosis Confirmation: Harvest treated cells, wash with cold PBS, and dual-stain with Annexin V-FITC (binds externalized phosphatidylserine) and Propidium Iodide (PI, stains necrotic DNA). Analyze via flow cytometry to quantify the percentage of cells in early/late apoptosis[4].

In Vivo Efficacy & ADME Profile

A critical advantage of the nicotinonitrile scaffold over larger indolocarbazole or complex pyrimidine scaffolds is its highly favorable pharmacokinetic profile. In silico and in vivo models demonstrate that many nicotinonitrile derivatives are orally bioavailable and capable of penetrating the blood-brain barrier (BBB)[3].

In solid Ehrlich carcinoma (SEC)-bearing mouse models, nicotinonitrile derivative 7b demonstrated a 42.9% tumor reduction (compared to 54.2% for 5-FU), while crucially maintaining physiological hematological and biochemical parameters[4][8]. This underscores a superior safety window compared to traditional pan-kinase inhibitors, which often induce severe myelosuppression.

Conclusion

The nicotinonitrile scaffold represents a highly versatile and potent alternative to traditional pyrimidine and quinazoline kinase inhibitors. By exploiting unique electrostatic interactions within the ATP-binding pocket, these compounds achieve nanomolar potency against targets like PIM-1 and RET, while maintaining excellent ADME properties and inducing targeted apoptosis. Future drug development efforts should continue to leverage the steric flexibility of the 3-cyanopyridine core to design next-generation, resistance-evading kinase inhibitors.

References

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies.Elsevier Pure.
  • Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide.Benchchem.
  • Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition.PubMed.
  • Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold.PubMed.
  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies.ResearchGate.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.PMC.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.RSC Publishing.
  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation.PMC.

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-6-methylamino-nicotinonitrile proper disposal procedures

Operational Safety and Disposal Protocol: 5-Bromo-6-methylamino-nicotinonitrile As a researcher or drug development professional, handling complex, multi-functional halogenated heterocycles requires a stringent, mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Protocol: 5-Bromo-6-methylamino-nicotinonitrile

As a researcher or drug development professional, handling complex, multi-functional halogenated heterocycles requires a stringent, mechanistic approach to laboratory safety. 5-Bromo-6-methylamino-nicotinonitrile (CAS: 1782667-42-8) presents a unique intersection of chemical hazards. This guide provides a field-proven, authoritative standard operating procedure (SOP) for its safe handling, segregation, and disposal.

Mechanistic Toxicology & Hazard Profile

To safely manage this compound, one must understand the causality behind its hazards. The molecule contains three critical moieties that dictate its disposal routing:

  • Halogenated Aromatic Ring (Bromine): The presence of the C-Br bond strictly classifies this compound as a halogenated organic . Halogenated wastes are highly persistent in the environment and require specialized [1] to prevent the formation of highly toxic byproducts, such as dioxins and furans.

  • Nitrile Moiety (-C≡N): While covalently bound and generally stable under standard conditions, nitriles carry a latent toxicological risk. Under strong acidic conditions or extreme heat, acidic hydrolysis can occur, potentially liberating highly toxic, flammable [2].

  • Methylamino-Pyridine Core: This basic, nitrogen-rich heterocyclic structure presents significant aquatic toxicity and skin permeation risks, strictly prohibiting any form of drain or sewered disposal[3].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems to ensure absolute compliance and safety during waste generation and disposal.

Protocol A: Liquid Waste Segregation & Neutralization
  • pH Verification (Self-Validation): Before transferring any liquid reaction mixture containing 5-Bromo-6-methylamino-nicotinonitrile into a bulk waste container, extract a 10 µL aliquot and test it using broad-spectrum pH paper. Visually confirm the pH is ≥ 7.0.

    • Causality: Maintaining a neutral-to-basic pH prevents the acidic hydrolysis of the nitrile group, entirely mitigating the risk of HCN gas evolution in the sealed waste container[2].

  • Halogenated Segregation: Route the pH-verified solution exclusively into a container explicitly designated for "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste with non-halogenated solvents violates EPA disposal guidelines and creates severe explosion or toxic emission hazards during standard incineration[1].

  • Volume and Headspace Management: Fill the liquid waste container to no more than 75% of its total capacity.

    • Causality: Leaving 25% headspace allows for the safe expansion of liquids and the accumulation of ambient vapors without risking container rupture due to over-pressurization[4].

Protocol B: Solid Waste & Consumable Management
  • Segregation of Contaminated Consumables: Collect all pipette tips, Eppendorf tubes, and nitrile gloves that contacted the chemical. Do not mix these with general laboratory trash or biohazardous waste.

  • Double-Bagging (Self-Validation): Place the solid waste into a 4-mil transparent polyethylene bag. Visually inspect the bag for punctures or weak seams before sealing it. Place the sealed bag inside a rigid, secondary "Halogenated Solid Waste" bin.

    • Causality: Double containment prevents the fugitive emission of toxic chemical dust and protects downstream Environmental Health & Safety (EHS) handlers from accidental dermal exposure.

Protocol C: Emergency Spill Response & Decontamination
  • Perimeter Containment: For liquid spills outside of a fume hood, immediately evacuate the vicinity. Don double nitrile gloves and splash goggles. Apply a [2] around the perimeter of the spill.

    • Causality: The alkaline buffer immediately stabilizes the nitrile moiety, preventing localized degradation into volatile cyanides during the physical cleanup process[2].

  • Absorption and Collection: Deploy inert, non-combustible absorbent pads over the neutralized spill. Transfer the saturated pads into a designated hazardous waste bag using non-sparking forceps.

  • Oxidative Surface Decontamination: Wash the affected benchtop or fume hood surface with a freshly prepared 10% sodium hypochlorite (bleach) solution, followed by a deionized water rinse.

    • Causality: The alkaline bleach solution chemically oxidizes residual trace organics and potential cyanide precursors into relatively harmless cyanates, ensuring the surface is chemically safe[2].

Quantitative Data & Compatibility Matrix

To prevent dangerous chemical co-mingling, adhere strictly to the compatibility parameters outlined below.

Table 1: Waste Segregation & Compatibility Matrix

Waste Stream CategoryPrimary Chemical HazardEPA ClassificationStrict IncompatibilitiesRequired Disposal Routing
Halogenated Liquid Environmental Persistence (Bromine)F-Listed / D-ListedNon-halogenated organics, Strong AcidsHigh-Temperature Incineration
Solid Consumables Toxic Dermal ResidueSolid Hazardous WasteAcid-contaminated solids, BiohazardsSolid Incineration
Aqueous Basic Aquatic Toxicity (Pyridine)D-ListedAcids (pH < 7), OxidizersEHS Aqueous Waste Processing

Waste Routing Workflow

The following logic diagram illustrates the operational decision-making process for routing 5-Bromo-6-methylamino-nicotinonitrile waste from generation to final destruction.

WasteRouting Start 5-Bromo-6-methylamino- nicotinonitrile Waste State Physical State? Start->State Liquid Liquid Solutions (Aqueous/Organic) State->Liquid Liquid Solid Solid Waste (Powder/PPE/Tubes) State->Solid Solid AcidCheck pH Verification (Ensure pH > 7) Liquid->AcidCheck Prevent HCN HaloSolid Halogenated Solid Waste Container Solid->HaloSolid HaloLiquid Halogenated Liquid Waste Container AcidCheck->HaloLiquid Pass Incineration High-Temp Incineration (EPA Compliant) HaloLiquid->Incineration HaloSolid->Incineration

Fig 1: Decision-making workflow for the segregation and disposal of halogenated nitrile waste.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.[Link]

  • Hazardous Waste Guide. UTIA Safety Office, University of Tennessee.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Waste. US Environmental Protection Agency (EPA). [Link]

Sources

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Feasible Synthetic Routes

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